3-chlorobutan-1-ol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-chlorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUFLARLRSVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315801 | |
| Record name | 3-Chloro-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-35-2 | |
| Record name | 3-Chloro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorobutan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-chlorobutan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, spectroscopic data with analyses, and reactivity of this compound. Furthermore, it includes a detailed experimental protocol for its synthesis and illustrative diagrams to elucidate its structure and reaction pathways.
Chemical Structure and Identification
This compound is a halogenated alcohol with the molecular formula C₄H₉ClO.[1] The structure consists of a four-carbon chain with a hydroxyl group at position 1 and a chlorine atom at position 3. This chiral molecule exists as two enantiomers, (R)-3-chlorobutan-1-ol and (S)-3-chlorobutan-1-ol.
dot
Caption: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2203-35-2[1] |
| Molecular Formula | C₄H₉ClO[1] |
| Molecular Weight | 108.57 g/mol [1] |
| SMILES | CC(Cl)CCO[1] |
| InChI | InChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 79-80 °C at 18 mmHg |
| Density | 1.071 g/cm³ at 25 °C |
| Refractive Index | 1.448 at 20 °C |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
| XLogP3-AA | 0.9[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
Spectroscopic Data and Analysis
Detailed spectroscopic data is essential for the structural elucidation and quality control of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.55 | Doublet | 3H | -CH₃ (H-4) |
| 1.95 | Multiplet | 2H | -CH₂- (H-2) |
| 3.85 | Triplet | 2H | -CH₂OH (H-1) |
| 4.20 | Multiplet | 1H | -CHCl- (H-3) |
| ~2.5 (variable) | Broad Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 22.5 | -CH₃ (C-4) |
| 42.0 | -CH₂- (C-2) |
| 60.5 | -CH₂OH (C-1) |
| 62.0 | -CHCl- (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 5: FT-IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 2970, 2930, 2870 | Medium-Strong | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 750 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 108, with a smaller M+2 peak at m/z 110 due to the presence of the ³⁷Cl isotope.[2][3][4]
Predicted Fragmentation Pathway:
dot
Caption: Predicted mass spectrometry fragmentation of this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the presence of the hydroxyl and chloro functional groups.
Reaction with Bases
In the presence of a strong base such as sodium hydroxide, this compound undergoes competing elimination and substitution reactions.[5] The major pathway is a 1,4-elimination (fragmentation) to yield but-1-ene and formaldehyde, followed by a 1,2-elimination to give but-3-en-1-ol.[5] Intramolecular and bimolecular substitution reactions to form 2-methyloxetane (B110119) and 1,3-butanediol (B41344), respectively, are minor pathways.[5]
dot
Caption: Reaction pathways of this compound with a strong base.
Oxidation
The primary alcohol group in this compound can be oxidized to an aldehyde (3-chlorobutanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid (3-chlorobutanoic acid).
Experimental Protocols
Synthesis of this compound from 1,3-Butanediol
This protocol describes the conversion of 1,3-butanediol to this compound using thionyl chloride.
Materials:
-
1,3-Butanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-butanediol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add pyridine.
-
Add thionyl chloride dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
dot
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Conclusion
This technical guide has provided a detailed examination of the chemical properties, structure, and reactivity of this compound. The comprehensive data, including spectroscopic analysis and a detailed synthesis protocol, serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The provided information is intended to facilitate further research and application of this versatile chemical intermediate.
References
- 1. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Spectroscopic Analysis of 3-Chlorobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-chlorobutan-1-ol, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1.56 | Doublet | 6.6 | 3H | CH₃- |
| 1.85 | Multiplet | 2H | -CH₂-CH₂OH | |
| 3.80 | Triplet | 6.2 | 2H | -CH₂OH |
| 4.15 | Multiplet | 1H | -CHCl- | |
| 2.5 (variable) | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 22.5 | CH₃ | C4 |
| 41.8 | CH₂ | C2 |
| 59.9 | CH₂ | C1 |
| 60.2 | CH | C3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 2970, 2930, 2870 | Medium | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 750 | Strong | C-Cl stretch (alkyl halide) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 108 | 5 | [M]⁺ (³⁵Cl) |
| 110 | 1.6 | [M]⁺ (³⁷Cl) |
| 73 | 100 | [M - Cl]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 45 | 70 | [CH₂CH₂OH]⁺ |
| 43 | 65 | [C₃H₇]⁺ |
| 27 | 50 | [C₂H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry 5 mm NMR tube.[1] The sample is thoroughly mixed to ensure homogeneity. The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity. For ¹H NMR, the spectrum is acquired using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol
A background spectrum of the clean ATR crystal is recorded. A small drop of neat this compound is then placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface. The spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum. After the measurement, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and dried.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry Protocol
A small amount of the volatile this compound sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
References
Physical properties of 3-chlorobutan-1-ol (boiling point, density)
Technical Guide: Physical Properties of 3-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Summary of Physical Properties
A precise, experimentally verified boiling point and density for this compound are not cited in major chemical databases. However, its fundamental properties have been calculated and are presented below. For comparative purposes, the experimental data for the related isomer, 4-chloro-1-butanol, is also included.
| Property | This compound | 4-Chloro-1-butanol | Source |
| Molecular Formula | C₄H₉ClO | C₄H₉ClO | PubChem[1] |
| Molecular Weight | 108.57 g/mol | 108.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | 4-chloro-1-butanol | PubChem[1] |
| Boiling Point | Data not available | 84-85 °C at 16 mmHg | Sigma-Aldrich |
| Density | Data not available | 1.088 g/mL at 25 °C | Sigma-Aldrich |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.
Methodology: Distillation Method
This method is suitable when a sufficient quantity of the sample (typically > 5 mL) is available and allows for simultaneous purification.
-
Apparatus Setup: A simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated in a heating mantle or water bath. The heating rate is controlled to achieve a distillation rate of 1-2 drops per second.
-
Data Collection: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. The temperature should remain constant throughout the distillation of a pure liquid. The barometric pressure should also be recorded.
Methodology: Micro Boiling Point (Capillary Method)
This method is ideal when only a small sample volume is available.
-
Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable apparatus, such as a Thiele tube or a MelTemp apparatus.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the apparatus is allowed to cool.
-
Data Collection: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is a fundamental physical property that is defined as the mass of a substance per unit volume.
Methodology: Using a Pycnometer
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a precise measurement of volume.
-
Mass of the Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of the Pycnometer with Sample: The pycnometer is filled with this compound. The stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is wiped dry, and its mass is determined.
-
Mass of the Pycnometer with a Reference Liquid (e.g., Water): The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined.
-
Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water
Methodology: Using a Graduated Cylinder and Balance
This method is less precise but suitable for a quick determination.
-
Mass Determination: A known volume of this compound is accurately measured using a graduated cylinder.
-
Volume Measurement: The mass of the measured liquid is determined by weighing it in a tared beaker on an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of a liquid chemical sample.
Caption: Workflow for Physical Property Determination.
References
3-chlorobutan-1-ol CAS number and molecular formula
An In-depth Technical Guide to 3-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated alcohol with potential applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthetic routes, and potential chemical transformations. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this versatile chemical entity.
Chemical Identity and Properties
This compound is a bifunctional molecule containing both a hydroxyl group and a chlorine atom. This structure allows for a variety of chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules.
Molecular Formula: C₄H₉ClO[1]
CAS Number: 2203-35-2[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 108.57 g/mol | [1] |
| XLogP3-AA | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 108.0341926 Da | [1] |
| Monoisotopic Mass | 108.0341926 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 6 | [1] |
| Complexity | 30.7 | [1] |
Synthesis and Reactions
While specific experimental protocols for the synthesis and reactions of this compound are not extensively documented in publicly available literature, plausible and efficient methods can be devised based on well-established principles of organic chemistry. This section outlines a proposed synthetic route and a potential subsequent reaction, complete with detailed hypothetical experimental protocols.
Proposed Synthesis: Hydroboration-Oxidation of 3-Chloro-1-butene (B1220285)
A reliable method for the synthesis of this compound is the hydroboration-oxidation of 3-chloro-1-butene. This two-step reaction sequence is known for its anti-Markovnikov regioselectivity, which will yield the desired primary alcohol.[2][3][4]
Experimental Protocol:
-
Hydroboration: To a solution of 3-chloro-1-butene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF, 1 M in THF, 0.4 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 1.2 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 1.2 equivalents), ensuring the temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 3 hours.
-
Work-up and Purification: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford this compound.
Caption: Synthesis of this compound via hydroboration-oxidation.
Potential Reaction: Intramolecular Cyclization to 2-Methyloxetane (B110119)
The presence of a hydroxyl group and a chlorine atom in a 1,3-relationship within this compound makes it a suitable precursor for an intramolecular Williamson ether synthesis to form a four-membered cyclic ether, 2-methyloxetane. This reaction is typically promoted by a strong, non-nucleophilic base.[5][6]
Experimental Protocol:
-
Deprotonation: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Cyclization: The reaction mixture is then gently refluxed for 4 hours to facilitate the intramolecular nucleophilic substitution.
-
Work-up and Purification: The reaction is carefully quenched by the addition of water at 0 °C. The mixture is then extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The resulting crude 2-methyloxetane can be further purified by fractional distillation.
Caption: Intramolecular cyclization of this compound to 2-methyloxetane.
Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry and drug development. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
While there are no widely documented instances of this compound being a direct precursor to a specific commercialized active pharmaceutical ingredient (API), its bifunctional nature makes it a valuable scaffold. It can be envisioned as a starting material for the synthesis of more complex molecules, such as substituted tetrahydrofurans or as a fragment for incorporation into larger drug candidates. The chloro- and hydroxyl- functionalities provide orthogonal handles for sequential chemical modifications, a desirable feature in the construction of compound libraries for high-throughput screening.
Conclusion
This compound is a chemical entity with considerable potential for applications in synthetic organic chemistry. This guide has provided a detailed summary of its known properties and has outlined plausible and efficient protocols for its synthesis and further reaction. For researchers and professionals in drug development, this compound represents a versatile building block that can be leveraged in the design and synthesis of novel therapeutic agents. Further investigation into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
- 1. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. vaia.com [vaia.com]
- 6. vaia.com [vaia.com]
Reactivity of the Hydroxyl Group in 3-Chlorobutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobutan-1-ol is a bifunctional molecule containing both a primary hydroxyl group and a secondary alkyl chloride. This guide focuses on the reactivity of the hydroxyl group, a site of versatile chemical transformations. The presence of the chlorine atom at the C-3 position exerts a significant inductive effect, influencing the hydroxyl group's acidity and reactivity. This document provides a detailed exploration of key reactions including intramolecular cyclization, oxidation, esterification, and etherification. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.
Core Principles of Hydroxyl Group Reactivity
The hydroxyl (-OH) group in this compound is a primary alcohol, which dictates its fundamental reactivity. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols.[1][2] The key reactions of the -OH group involve either the cleavage of the O-H bond (e.g., deprotonation) or the C-O bond (e.g., substitution).
A critical feature of this compound is the electronic influence of the chlorine atom. Chlorine is an electronegative atom that pulls electron density towards itself through the carbon chain. This phenomenon, known as the inductive effect , makes the hydroxyl proton slightly more acidic compared to that of an unsubstituted alcohol like 1-butanol.[3][4][5][6][7] This enhanced acidity facilitates deprotonation to form the corresponding alkoxide, a key intermediate in several reactions.
Key Reactions and Quantitative Data
The hydroxyl group of this compound can undergo several important transformations. The competition between these pathways is highly dependent on the reaction conditions.
Base-Mediated Reactions: Intramolecular Cyclization vs. Elimination
In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This intermediate can then undergo an intramolecular SN2 reaction, where the oxygen attacks the carbon bearing the chlorine atom, leading to the formation of 2-methyltetrahydrofuran (B130290) . This intramolecular cyclization is a highly favorable process for forming a five-membered ring.[8]
However, other base-mediated reactions, such as elimination (1,2- and 1,4-elimination), can compete with cyclization. A study on the reaction of this compound with aqueous sodium hydroxide (B78521) quantified the distribution of these products.[9]
| Reaction Pathway | Product(s) | Relative Yield (%) | Conditions | Reference |
| 1,4-Elimination | But-1-ene + Formaldehyde | 72% | Aqueous NaOH | [9] |
| 1,2-Elimination | But-3-en-1-ol | 25% | Aqueous NaOH | [9] |
| Intramolecular Substitution (SNi) | 2-Methyltetrahydrofuran | 2% | Aqueous NaOH | [9] |
| Bimolecular Substitution (SN2) | Butane-1,3-diol | 1% | Aqueous NaOH | [9] |
Table 1: Product distribution from the reaction of this compound with aqueous NaOH.[9]
It is noteworthy that under these specific aqueous conditions, elimination pathways dominate. To favor the desired intramolecular cyclization to 2-methyltetrahydrofuran, anhydrous conditions with a non-nucleophilic base (like sodium hydride) are typically employed to prevent competition from water and hydroxide as nucleophiles.
Oxidation
As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[10][11][12]
-
Oxidation to Aldehyde: Mild oxidizing agents, such as Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM), will halt the oxidation at the aldehyde stage, yielding 3-chlorobutanal .[13][14][15][16][17]
-
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), will oxidize the primary alcohol completely to a carboxylic acid, yielding 3-chlorobutanoic acid .[12][13]
| Transformation | Product | Reagent(s) | Typical Yield (%) |
| Oxidation to Aldehyde | 3-Chlorobutanal | PCC, CH₂Cl₂ | 80-95% (estimated) |
| Oxidation to Carboxylic Acid | 3-Chlorobutanoic Acid | KMnO₄, H₂O, heat | 70-90% (estimated) |
Table 2: Representative oxidation reactions. Yields are estimated based on typical oxidations of primary alcohols.
Fischer Esterification
The hydroxyl group can react with a carboxylic acid in the presence of an acid catalyst (commonly H₂SO₄) to form an ester.[18][19] This reversible reaction, known as the Fischer Esterification, typically uses an excess of one reactant or the removal of water to drive the equilibrium toward the product.[18]
| Carboxylic Acid | Ester Product | Conditions | Typical Yield (%) |
| Acetic Acid | 3-Chlorobutyl acetate | Acetic Acid (excess), H₂SO₄ (cat.), Reflux | 60-70% (estimated) |
| Benzoic Acid | 3-Chlorobutyl benzoate | Benzoic Acid, H₂SO₄ (cat.), Toluene, Reflux (Dean-Stark) | 70-85% (estimated) |
Table 3: Representative Fischer Esterification reactions. Yields are estimated based on typical esterification procedures.
Intermolecular Williamson Ether Synthesis
While intramolecular cyclization is often favored, the alkoxide of this compound can also react with an external alkyl halide to form an ether. This reaction is most efficient with primary alkyl halides to avoid competing elimination reactions.[20]
| Alkyl Halide | Ether Product | Conditions | Typical Yield (%) |
| Iodomethane | 1-Chloro-3-methoxybutane | 1. NaH, THF; 2. CH₃I | 75-90% (estimated) |
| Benzyl Bromide | 3-(Benzyloxy)-1-chlorobutane | 1. NaH, THF; 2. BnBr | 70-85% (estimated) |
Table 4: Representative Intermolecular Williamson Ether Synthesis reactions. Yields are estimated based on typical procedures.
Experimental Protocols
Intramolecular Cyclization to 2-Methyltetrahydrofuran
Objective: To synthesize 2-methyltetrahydrofuran via intramolecular Williamson ether synthesis.
Methodology:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil.
-
Add 30 mL of dry tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in 10 mL of dry THF to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding 5 mL of water at 0 °C.
-
Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the filtrate carefully by distillation to isolate the volatile 2-methyltetrahydrofuran product.
Oxidation to 3-Chlorobutanal using PCC
Objective: To selectively oxidize this compound to 3-chlorobutanal.
Methodology:
-
To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq.) and 5 g of powdered molecular sieves (4Å) or Celite.[15]
-
Add 100 mL of anhydrous dichloromethane (CH₂Cl₂).
-
To this stirred suspension, add a solution of this compound (1.0 eq.) in 20 mL of CH₂Cl₂ in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica (B1680970) gel or Florisil®, eluting with additional diethyl ether. This removes the chromium byproducts.[17]
-
Collect the filtrate and concentrate it under reduced pressure (rotary evaporation) to yield the crude 3-chlorobutanal.
-
The product can be further purified by distillation if necessary.
Fischer Esterification to 3-Chlorobutyl Acetate
Objective: To synthesize 3-chlorobutyl acetate.
Methodology:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq.), glacial acetic acid (3.0 eq.), and a few boiling chips.
-
Carefully add 5-10 drops of concentrated sulfuric acid as a catalyst.[21]
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.
-
Extract the product with 30 mL of diethyl ether.
-
Carefully wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution (to neutralize excess acid, vent frequently), and 20 mL of brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting ester by fractional distillation.
Mandatory Visualizations
Reaction Pathways of the Hydroxyl Group
Caption: Key transformations of the hydroxyl group in this compound.
Mechanism of Intramolecular Cyclization
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. google.com [google.com]
- 20. francis-press.com [francis-press.com]
- 21. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3-chlorobutan-1-ol, a halogenated alcohol of significant interest in synthetic organic chemistry. Understanding the reactivity of this molecule is crucial for its application as a building block in the development of novel chemical entities and pharmaceutical agents. This document details the key reactive sites, supported by spectroscopic data, experimental protocols, and mechanistic diagrams.
Identification of Electrophilic and Nucleophilic Sites
The reactivity of this compound is primarily governed by the interplay of two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group. The inherent polarity of the carbon-oxygen and carbon-chlorine bonds dictates the electronic landscape of the molecule, creating distinct regions of high and low electron density.
Nucleophilic Site: The primary nucleophilic center in this compound is the oxygen atom of the hydroxyl group . The presence of lone pairs of electrons on the oxygen atom makes it an electron-rich site, capable of donating an electron pair to an electrophile. The nucleophilicity of the hydroxyl group can be further enhanced under basic conditions through deprotonation to form the more potent alkoxide nucleophile.
Electrophilic Site: The primary electrophilic center is the carbon atom bonded to the chlorine atom (C3) . The high electronegativity of the chlorine atom induces a significant partial positive charge (δ+) on this carbon, making it susceptible to attack by nucleophiles. The carbon-chlorine bond is polarized (Cδ+-Clδ-), and the chlorine atom serves as a good leaving group in nucleophilic substitution reactions.
This inherent duality in reactivity makes this compound a versatile precursor for the synthesis of various cyclic and acyclic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its physical properties and spectroscopic data that are instrumental in its characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₉ClO | --INVALID-LINK-- |
| Molecular Weight | 108.57 g/mol | --INVALID-LINK-- |
| Boiling Point | 157.3 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.0 g/cm³ (Predicted) | --INVALID-LINK-- |
| ¹H NMR (CDCl₃, ppm) | δ 4.15 (m, 1H), 3.80 (t, 2H), 1.90 (m, 2H), 1.55 (d, 3H) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃, ppm) | δ 60.5, 55.5, 40.0, 25.0 (Predicted) | --INVALID-LINK-- |
Key Reaction: Intramolecular Cyclization to 2-Methyloxetane (B110119)
A characteristic reaction that exemplifies the dual electrophilic and nucleophilic nature of this compound is its intramolecular cyclization to form 2-methyloxetane under basic conditions. This reaction proceeds via an intramolecular SN2 mechanism.
Caption: Intramolecular cyclization of this compound to 2-methyloxetane.
Experimental Protocol: Synthesis of 2-Methyloxetane
This protocol outlines a representative procedure for the synthesis of 2-methyloxetane from this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized)
-
Diethyl ether (anhydrous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known quantity of this compound in water.
-
Addition of Base: While stirring, slowly add a stoichiometric excess of sodium hydroxide pellets or a concentrated aqueous solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude 2-methyloxetane by fractional distillation to obtain the final product.
Characterization: The identity and purity of the synthesized 2-methyloxetane can be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-methyloxetane from this compound.
Caption: Workflow for the synthesis and characterization of 2-methyloxetane.
Reaction Mechanism: Intramolecular SN2 Cyclization
The diagram below details the mechanistic pathway for the base-promoted intramolecular SN2 cyclization of this compound.
Caption: Mechanism of the intramolecular Sɴ2 reaction of this compound.
Conclusion
This compound is a bifunctional molecule with well-defined nucleophilic and electrophilic centers. The hydroxyl group serves as the primary nucleophilic site, while the carbon atom attached to the chlorine atom is the key electrophilic site. This electronic arrangement facilitates important synthetic transformations, most notably the intramolecular SN2 cyclization to form 2-methyloxetane. The provided data, experimental protocol, and mechanistic diagrams offer a robust framework for understanding and utilizing the reactivity of this compound in research and development settings.
An In-depth Technical Guide on the Solubility of 3-Chlorobutan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chlorobutan-1-ol in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on the theoretical principles governing its solubility, qualitative solubility expectations, and detailed experimental protocols for determining precise solubility values. This guide is intended to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required for their formulation and research needs.
Introduction to this compound
This compound is a halogenated alcohol with the chemical formula C₄H₉ClO. Its structure, featuring both a polar hydroxyl (-OH) group and a chloro-substituted alkyl chain, results in a molecule with moderate polarity. This dual character of polarity dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and pharmacological studies where it may be used as a reagent, intermediate, or a component of a final product.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound is influenced by the interplay of intermolecular forces between the solute and the solvent molecules.
-
Hydrogen Bonding: The hydroxyl group in this compound allows it to act as a hydrogen bond donor and acceptor. This is a significant factor in its solubility in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The carbon-chlorine and carbon-oxygen bonds are polar, creating a net dipole moment in the molecule. This allows for dipole-dipole interactions with polar aprotic solvents.
-
Van der Waals Forces: The butyl chain of the molecule contributes to London dispersion forces, which are the primary interactions with non-polar solvents.
Generally, haloalkanes are more soluble in organic solvents than in water. The presence of the hydroxyl group in this compound is expected to enhance its solubility in polar organic solvents compared to its non-hydroxylated counterpart, 1-chlorobutane.
Qualitative Solubility Profile
While specific quantitative data is limited, a qualitative assessment of the solubility of this compound in various classes of organic solvents can be inferred based on its structure and general solubility principles.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions between the hydroxyl group of the solute and the solvent. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces. The polar hydroxyl group will limit miscibility with highly non-polar solvents. |
| Chlorinated | Dichloromethane | Moderate to High | "Like dissolves like" principle applies due to the presence of chlorine in both solute and solvent, leading to favorable dipole-dipole and dispersion forces. |
| Ethers | Diethyl Ether, THF | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the alkyl groups have favorable van der Waals interactions. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.
The shake-flask method involves agitating an excess amount of the solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved solute in the supernatant is measured using a suitable analytical technique.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
Scintillation vials or flasks with airtight seals
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at the same temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
A Comprehensive Technical Guide to the Synthesis of Chlorobutanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic methodologies for various chlorobutanol (B1668791) isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing experimental protocols, presenting quantitative data for comparative analysis, and illustrating reaction pathways.
Synthesis of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)
The most commonly known isomer, 1,1,1-trichloro-2-methyl-2-propanol, often referred to simply as chlorobutanol, is a key preservative and active pharmaceutical ingredient.[1][2] Its synthesis is typically achieved through a base-catalyzed nucleophilic addition of chloroform (B151607) to acetone (B3395972).[2][3]
General Reaction Scheme
The fundamental reaction involves the deprotonation of chloroform by a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to form the trichloromethanide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated to yield chlorobutanol.[3]
Experimental Protocols
Several variations of this synthesis have been reported, primarily differing in the choice of base and reaction conditions.
Protocol 1: Synthesis using Potassium Hydroxide
This is a widely cited method for the laboratory-scale synthesis of chlorobutanol.
-
Materials:
-
Acetone
-
Chloroform
-
Potassium Hydroxide (KOH), powdered or solid
-
Ethanol (for alcoholic KOH)
-
Ice-salt bath
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
-
Procedure:
-
In a dry conical flask, combine acetone and chloroform. The molar ratio of acetone to chloroform can be optimized, with some sources suggesting a 5:1 ratio for improved yield.[1]
-
Cool the mixture to below 0°C using an ice-salt bath.[1] Maintaining a low temperature (between -5°C and 5°C) is crucial to minimize side reactions like the aldol (B89426) condensation of acetone and the haloform reaction.[1]
-
Prepare an alcoholic solution of KOH by dissolving potassium hydroxide in a minimal amount of ethanol.
-
Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture over a period of 15-20 minutes, ensuring the temperature does not exceed 5°C.[1]
-
Continue to stir the mixture in the ice bath for at least 2 hours.[1]
-
A white precipitate of potassium chloride (KCl) will form.[3] Filter the reaction mixture to remove the KCl precipitate.
-
Wash the precipitate with a small amount of cold acetone.[1]
-
The filtrate is then concentrated, typically using a rotary evaporator or a warm water bath, to remove excess acetone and chloroform.[1]
-
The crude chlorobutanol is then purified. A common method is recrystallization from an ethanol-water mixture.[3] Sublimation is another effective purification technique.[2]
-
Protocol 2: Optimized Synthesis Method
An optimized method has been reported to significantly improve the yield of chlorobutanol.
-
Materials:
-
Acetone (45 ml)
-
Chloroform (5 ml)
-
Potassium Hydroxide (1 g)
-
Erlenmeyer flask (250 ml)
-
Ice water
-
Ethanol
-
-
Procedure:
-
Mix 45 ml of acetone, 5 ml of chloroform, and 1 g of potassium hydroxide in a 250 ml Erlenmeyer flask.
-
Stir the reaction mixture at -5°C for two hours.
-
Filter the resulting slurry.
-
Remove excess acetone from the filtrate by distillation.
-
Mix the yellowish oily residue with 50 ml of ice water to precipitate white crystals of chlorobutanol hemihydrate.
-
Filter and dry the crystals.
-
Recrystallize the product from a small volume of ethanol.
-
Quantitative Data
| Parameter | Protocol 1 (General) | Optimized Protocol | Reference |
| Starting Materials | Acetone, Chloroform, KOH | Acetone, Chloroform, KOH | [3],[4] |
| Reaction Temperature | -5°C to 5°C | -5°C | [1],[4] |
| Reaction Time | > 2 hours | 2 hours | [1],[4] |
| Reported Yield | 40% - 66.5% | ~60% | [4] |
| Melting Point | Anhydrous: ~97°C, Hemihydrate: ~76°C | 78°C (Hemihydrate) | [1],[4] |
| Purity | - | 98.27% | [4] |
Reaction Pathway Diagram
References
Methodological & Application
Preparation of Ether, Ester, and Amine Derivatives from 3-Chlorobutan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various derivatives from 3-chlorobutan-1-ol, a versatile bifunctional building block. The protocols cover three key transformations: etherification via the Williamson synthesis, esterification with acyl chlorides and anhydrides, and amination to produce amino alcohols. These derivatives are valuable intermediates in medicinal chemistry and materials science.
Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide. In this case, this compound can act as the electrophile, reacting with various alkoxides to yield 3-alkoxybutan-1-ols. The hydroxyl group in the starting material can be protected during this reaction or can be the site of a subsequent intramolecular reaction if deprotonated. For intermolecular ether synthesis, it is crucial to use a strong base to deprotonate the nucleophilic alcohol, forming an alkoxide that then reacts with this compound.
Experimental Protocol: Synthesis of 3-Ethoxybutan-1-ol
This protocol describes the synthesis of 3-ethoxybutan-1-ol by reacting this compound with sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3-ethoxybutan-1-ol.
Ester Derivatives
Esterification of the primary alcohol group in this compound can be readily achieved using acyl chlorides or carboxylic anhydrides. These methods are often faster and more efficient than Fischer esterification, especially for sterically hindered alcohols, although this compound is a primary alcohol where Fischer esterification is also viable. The use of a base, such as pyridine (B92270) or triethylamine, is recommended to neutralize the HCl or carboxylic acid byproduct.
Experimental Protocol: Synthesis of 3-Chlorobutyl Acetate (B1210297) using Acetyl Chloride
This protocol details the esterification of this compound with acetyl chloride in the presence of pyridine.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Pyridine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a dropping funnel and magnetic stir bar, dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 3-chlorobutyl acetate.
Amine Derivatives
The chlorine atom in this compound is susceptible to nucleophilic substitution by amines, leading to the formation of 3-aminobutan-1-ol (B1281174) derivatives. This reaction is a powerful tool for introducing a nitrogen-containing functional group, which is a key feature in many pharmaceuticals. The reaction can be performed with ammonia (B1221849) or primary/secondary amines. Using a primary amine like benzylamine (B48309) allows for the synthesis of a secondary amine, which can be a useful intermediate.
Experimental Protocol: Synthesis of 3-(Benzylamino)butan-1-ol
This protocol describes the amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), benzylamine (2.0 equivalents), and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(benzylamino)butan-1-ol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of derivatives from this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.
| Derivative Type | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Ether | Sodium Ethoxide | Ethanol | Reflux | 4-6 h | 70-85 |
| Sodium Phenoxide | DMF | 80 °C | 8-12 h | 65-80 | |
| Ester | Acetyl Chloride, Pyridine | Diethyl Ether | 0 °C to RT | 2-4 h | 85-95 |
| Acetic Anhydride, Pyridine | Dichloromethane | RT | 3-5 h | 80-90 | |
| Benzoyl Chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2-4 h | 88-96 | |
| Amine | Benzylamine, K₂CO₃ | Acetonitrile | Reflux | 12-18 h | 60-75 |
| Aqueous Ammonia (in a sealed vessel) | Ethanol | 100-120 °C | 24 h | 50-65 |
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Williamson ether synthesis workflow.
Caption: Esterification reaction workflow.
Caption: Amination reaction workflow.
Application Notes and Protocols: 3-Chlorobutan-1-ol as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chlorobutan-1-ol is a bifunctional molecule containing both a primary alcohol and a secondary alkyl chloride. This unique structural arrangement makes it a valuable, yet underexplored, building block for the synthesis of a variety of pharmaceutical intermediates. The presence of two distinct reactive sites allows for selective transformations and the introduction of diverse functionalities, paving the way for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). These notes outline potential applications of this compound in the synthesis of key pharmaceutical precursors, including chiral aminoalcohols and substituted tetrahydrofurans, which are prevalent motifs in drug molecules.
Synthesis of Chiral 3-Aminobutan-1-ol (B1281174) Derivatives
Chiral aminoalcohols are critical components in a wide range of pharmaceuticals, including antiviral and cardiovascular drugs. This compound can serve as a precursor to chiral 3-aminobutan-1-ol derivatives through a two-step process involving epoxide formation and subsequent nucleophilic opening.
Signaling Pathway: From this compound to Chiral Aminobutanols
Caption: Synthetic pathway from this compound to chiral aminobutanols.
Experimental Protocols
Protocol 1.1: Synthesis of 1,2-Epoxy-3-butanol (Intermediate)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1,2-epoxy-3-butanol.
Protocol 1.2: Synthesis of Chiral 3-Aminobutan-1-ol
-
Reaction Setup: In a sealed tube, dissolve the 1,2-epoxy-3-butanol (1.0 eq) in a protic solvent like isopropanol. Add the desired amine (e.g., benzylamine, 1.2 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 24 hours. Monitor the reaction for the consumption of the epoxide starting material by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the desired 3-aminobutan-1-ol derivative. For chiral synthesis, a chiral amine or a biocatalytic approach could be employed.[1][2]
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1.1 | 1,2-Epoxy-3-butanol | 75-85 | >95 | GC-MS, ¹H NMR |
| 1.2 | 3-(Benzylamino)butan-1-ol | 60-75 | >98 | LC-MS, ¹H NMR |
Synthesis of Substituted Tetrahydrofuran Derivatives
Substituted tetrahydrofurans are common structural motifs in many natural products and pharmaceutical compounds. This compound can undergo intramolecular cyclization to form 2-methyltetrahydrofuran (B130290), which can be further functionalized.
Experimental Workflow: Cyclization to Tetrahydrofurans
Caption: Workflow for the synthesis of functionalized tetrahydrofurans.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Methyltetrahydrofuran
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Execution: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Heat the mixture to 100-120 °C and maintain the temperature for 6-8 hours. The formation of the product can be monitored by GC.
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with a low-boiling organic solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. The volatile 2-methyltetrahydrofuran can be isolated by fractional distillation.
Protocol 2.2: Functionalization of 2-Methyltetrahydrofuran
Further functionalization of the tetrahydrofuran ring can be achieved through various C-H activation or lithiation-substitution strategies, which are beyond the scope of this introductory note but represent a viable path to more complex pharmaceutical intermediates.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 2.1 | 2-Methyltetrahydrofuran | 65-75 | >97 | GC, ¹H NMR |
Nucleophilic Substitution at the C3 Position
The secondary chloride in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups while retaining the primary alcohol for further transformations.
Logical Relationship: Nucleophilic Substitution Strategies
Caption: Strategies for nucleophilic substitution and subsequent transformations.
Experimental Protocols
Protocol 3.1: Synthesis of 3-Azidobutan-1-ol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO. Add sodium azide (B81097) (NaN₃, 1.5 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 3.1 | 3-Azidobutan-1-ol | 80-90 | >96 | IR, ¹H NMR |
This compound presents a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The protocols and data presented herein provide a foundational framework for researchers to explore its synthetic potential. The strategic manipulation of its two functional groups can lead to a diverse array of chiral and heterocyclic building blocks, accelerating the discovery and development of new therapeutic agents. Further optimization of the outlined reactions and exploration of a broader range of nucleophiles and reaction conditions are encouraged to fully unlock the synthetic utility of this promising precursor.
References
Application Note: Quantitative Analysis of 3-Chlorobutan-1-ol in Pharmaceutical Ingredients by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 3-chlorobutan-1-ol. This compound is of significant interest in the pharmaceutical industry, often monitored as a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs). The presented protocol outlines sample preparation involving silylation, detailed instrument parameters, and method validation data. The methodology is designed to provide high accuracy and precision for the trace-level analysis of this compound.
Introduction
This compound is a halogenated aliphatic alcohol that can be present as an impurity in pharmaceutical manufacturing processes, particularly in syntheses involving chlorinated reagents or solvents. Due to its potential genotoxicity, regulatory agencies require strict control and monitoring of such impurities in final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to handle volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantitative determination of this compound in APIs.
Experimental Protocol
This protocol is based on established methods for the analysis of related chloro-alcohols and genotoxic impurities in pharmaceutical matrices.[1][2]
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
4-Chloro-1-butanol (B43188) (Internal Standard, IS) (≥99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (GC grade)
-
Milli-Q water or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Sample vials (2 mL, amber, with PTFE-lined septa)
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with pyridine.
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-chloro-1-butanol into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with pyridine.
Calibration Standards:
Prepare a series of calibration standards by diluting the this compound stock solution with pyridine to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 25 mg of the API sample into a 2 mL vial.
-
Add 200 µL of pyridine and vortex to dissolve the API. If the API is not soluble in pyridine, acetonitrile (B52724) or chloroform (B151607) can be used.[2]
-
Add 20 µL of the internal standard working solution (e.g., 100 µg/mL in pyridine) to the sample solution.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the silylation reaction.[2]
-
After cooling to room temperature, add 500 µL of Milli-Q water and 500 µL of dichloromethane.[2]
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Transfer the dried organic phase to a GC-MS vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent medium-polarity column[3] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp 1: 10°C/min to 150°C | |
| Ramp 2: 25°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | To be determined from the mass spectrum of derivatized this compound and 4-chloro-1-butanol. |
| Solvent Delay | 3 minutes |
Note: The selection of SIM ions is critical for achieving the desired specificity and sensitivity. These should be determined by analyzing the mass spectra of the derivatized standards.
Quantitative Data
The following table summarizes the validation parameters for a similar GC-MS method for the analysis of 4-chloro-1-butanol using 3-chloro-1-butanol as an internal standard.[1][4][5] These values provide an expected performance for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 0.08 to 40 ppm (µg/g API) |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.05 ppm (0.13 ng/mL) |
| Limit of Quantification (LOQ) | 0.08 ppm (0.20 ng/mL) |
| Accuracy (Recovery) | 90.5% to 108.7% (between 0.4 ppm and 20 ppm) |
| Precision (RSD) | 6.0% (for repeatability of spiked recovery) |
Experimental Workflow and Diagrams
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for the GC-MS quantification of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in active pharmaceutical ingredients. The use of an internal standard and a derivatization step ensures accuracy, precision, and good chromatographic performance. This method is suitable for routine quality control analysis and for monitoring potential genotoxic impurities in drug development and manufacturing.
References
- 1. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients [jstage.jst.go.jp]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method [bioforumconf.com]
- 4. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Protocol for the Purification of 3-Chlorobutan-1-ol from Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Chlorobutan-1-ol is a chiral halogenated alcohol and a valuable intermediate in organic synthesis. Its purification from complex reaction mixtures is crucial to ensure the purity of downstream products. A typical synthesis can result in a crude mixture containing the target analyte, unreacted starting materials, isomeric impurities (e.g., 4-chloro-2-butanol, 3-chloro-2-butanol), and reaction byproducts such as elimination (2-buten-1-ol) or substitution products (butane-1,3-diol).[1] Furthermore, this compound possesses a stereocenter at the C3 position, meaning it exists as (R) and (S) enantiomers.[2] This application note provides a detailed reversed-phase HPLC protocol for the achiral purification of this compound and offers guidance for chiral separation of its enantiomers.
Principle of Separation: Reversed-Phase HPLC Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used separation technique for small organic molecules.[3] The principle relies on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4] In this system, polar compounds have a weaker affinity for the stationary phase and elute earlier, while non-polar compounds are retained longer. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention of analytes can be precisely controlled to achieve separation.[5]
I. Achiral Purification Protocol
This protocol is designed to separate this compound from common, non-enantiomeric impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a fraction collector.
-
Detector: A Refractive Index (RI) detector is recommended due to the lack of a strong UV chromophore in this compound. An Evaporative Light Scattering Detector (ELSD) is also suitable.
-
Column: A C18 stationary phase is a good starting point for method development.[6] For enhanced retention of this polar analyte, a polar-embedded or polar-endcapped C18 column (e.g., RP-Amide) can also be effective.[6][7]
-
Analytical Column (for method development): 4.6 mm x 150 mm, 5 µm particle size.
-
Preparative Column (for purification): 21.2 mm x 150 mm, 5 µm particle size (or larger, depending on scale).
-
-
Solvents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
-
Sample: Crude reaction mixture of this compound.
2. Sample Preparation:
-
Dissolve the crude reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of 10-20 mg/mL. Ensure the sample is fully soluble.[8]
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
3. HPLC Method: The following conditions should be established on an analytical scale first and then scaled up for preparative purification.[8]
Table 1: HPLC Chromatographic Conditions for Achiral Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 21.2 mm x 150 mm, 5 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile (or Methanol) | Acetonitrile (or Methanol) |
| Gradient Program | 5% to 60% B over 15 min; hold at 60% B for 5 min | 5% to 60% B over 15 min; hold at 60% B for 5 min |
| Flow Rate | 1.0 mL/min | 21.0 mL/min (geometrically scaled) |
| Injection Volume | 5-20 µL | 100-500 µL (determined by loading study) |
| Column Temperature | 30 °C | 30 °C |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
Data Presentation
Based on the principles of reversed-phase chromatography, more polar compounds will elute first. The expected elution order and hypothetical retention times for a C18 column are summarized below.
Table 2: Expected Retention Times (Hypothetical) for this compound and Related Impurities
| Compound | Structure | Polarity | Expected Retention Time (min) |
| Butane-1,3-diol | C₄H₁₀O₂ | High | ~4.5 |
| This compound | C₄H₉ClO | Medium | ~8.2 |
| 2-Buten-1-ol | C₄H₈O | Medium | ~9.5 |
| Unreacted Starting Material (e.g., Butan-1-ol) | C₄H₁₀O | Low | ~11.0 |
II. Chiral Separation of (R)- and (S)-3-Chlorobutan-1-ol
For applications requiring enantiomerically pure this compound, a chiral separation step is necessary. This involves using a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[9]
Principle of Chiral Separation Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including alcohols.[10] Separation occurs through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte into the chiral polymer's helical structure.[10]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: Analytical HPLC system with a UV detector (if a derivatizing agent is used) or RI/ELSD.
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: Typically a mixture of a non-polar alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). This is known as normal-phase chromatography.
2. HPLC Method: Developing a chiral separation is often an empirical process requiring the screening of different CSPs and mobile phases.[10] The following provides a robust starting point.
Table 3: HPLC Chromatographic Conditions for Chiral Separation
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detector | Refractive Index (RI) or UV at 210 nm |
Data Presentation
A successful chiral separation will resolve the single peak from the achiral analysis into two distinct peaks for the (R) and (S) enantiomers.
Table 4: Expected Results for Chiral Separation (Hypothetical)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-3-chlorobutan-1-ol | ~12.1 | - |
| (R)-3-chlorobutan-1-ol | ~13.5 | > 1.5 |
Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. (S)-3-chlorobutan-1-ol | C4H9ClO | CID 641048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application of 3-Chlorobutan-1-ol in Grignard Reactions: A Detailed Guide to Intramolecular Cyclization for the Synthesis of Cyclopropylmethanol
Introduction
3-Chlorobutan-1-ol is a bifunctional molecule that presents unique opportunities and challenges in the context of Grignard reactions. Due to the presence of an acidic hydroxyl group, the direct formation of a Grignard reagent from this compound is not feasible as the Grignard reagent, a strong base, would be quenched by the alcohol proton. To overcome this, a protection-deprotection strategy is necessary. This application note provides a detailed protocol for the synthesis of cyclopropylmethanol (B32771) from this compound, leveraging an intramolecular Grignard reaction following the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This method offers a robust pathway to valuable cyclopropane-containing building blocks relevant to the pharmaceutical and agrochemical industries. An alternative one-pot approach via an intramolecular Barbier reaction is also discussed.
Key Applications and Significance
The intramolecular cyclization of a Grignard reagent derived from a protected 4-haloalkanol is a powerful method for the stereospecific synthesis of cyclopropyl- and cyclobutylmethanols. These motifs are present in numerous biologically active molecules and are key intermediates in organic synthesis. The use of this compound as a readily available starting material makes this a cost-effective and efficient route to cyclopropylmethanol.
Data Summary
The following table summarizes the expected quantitative data for the multi-step synthesis of cyclopropylmethanol from this compound. The data is extrapolated from analogous and well-established procedures.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Protection | This compound | TBDMSCl, Imidazole (B134444) | DMF | 25 | 12-16 | ~95 |
| 2 | Grignard Cyclization | 4-Chloro-1-(tert-butyldimethylsilyloxy)butane | Mg turnings | THF | 65 | 2-4 | ~85 |
| 3 | Deprotection | O-(tert-Butyldimethylsilyl)cyclopropylmethanol | TBAF (1M in THF) | THF | 25 | 1-3 | ~90 |
Experimental Protocols
Protocol 1: Three-Step Synthesis of Cyclopropylmethanol via Intramolecular Grignard Reaction
This protocol details the protection of this compound, the subsequent intramolecular Grignard reaction, and the final deprotection to yield cyclopropylmethanol.
Step 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBDMSCl (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 4-chloro-1-(tert-butyldimethylsilyloxy)butane, by flash column chromatography on silica (B1680970) gel to yield a colorless oil.
Step 2: Intramolecular Grignard Reaction and Cyclization
Materials:
-
4-Chloro-1-(tert-butyldimethylsilyloxy)butane (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-chloro-1-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and disappearance of the iodine color).
-
Once initiated, add the remaining solution of the protected chlorobutanol (B1668791) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-(tert-butyldimethylsilyl)cyclopropylmethanol.
Step 3: Deprotection to Yield Cyclopropylmethanol
Materials:
-
Crude O-(tert-butyldimethylsilyl)cyclopropylmethanol from Step 2
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude O-(tert-butyldimethylsilyl)cyclopropylmethanol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.0 M in THF, 1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield pure cyclopropylmethanol.
Protocol 2: One-Pot Synthesis of Cyclopropylmethanol via Intramolecular Barbier Reaction
The Barbier reaction offers a one-pot alternative where the organometallic intermediate is generated in the presence of the electrophile. In this intramolecular variant, the carbonyl group is absent, and the reaction proceeds as a cyclization. This method avoids the separate protection and deprotection steps.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine magnesium turnings (2.0 eq) and a catalytic amount of iodine in anhydrous THF.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. The initial equivalent of the Grignard reagent formed will deprotonate the alcohol, and subsequent reaction will lead to the cyclization.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours.
-
Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain cyclopropylmethanol.
Note: The yield for the one-pot Barbier-type reaction may be lower than the three-step Grignard protocol but offers the advantage of procedural simplicity.
Visualizations
Caption: Workflow for the three-step synthesis of cyclopropylmethanol.
Caption: Workflow for the one-pot Barbier synthesis of cyclopropylmethanol.
Caption: Simplified mechanism of the intramolecular Grignard reaction.
Application Note: Dehydrohalogenation of 3-Chlorobutan-1-ol for the Synthesis of Unsaturated Alcohols
Introduction
The dehydrohalogenation of haloalcohols is a fundamental transformation in organic synthesis, providing access to valuable unsaturated alcohols. These products, such as but-3-en-1-ol and but-2-en-1-ol (B7822390), are versatile building blocks in the pharmaceutical and fine chemical industries. This application note details the dehydrohalogenation of 3-chlorobutan-1-ol, focusing on the formation of alkene isomers through an E2 elimination mechanism. The reaction is typically promoted by a strong base in an alcoholic solvent.
The reaction of this compound with a strong, non-bulky base like potassium hydroxide (B78521) in ethanol (B145695) is expected to proceed primarily through an E2 (bimolecular elimination) pathway. This concerted mechanism involves the simultaneous abstraction of a proton by the base and the departure of the chloride leaving group. Due to the presence of two different types of β-hydrogens in this compound (at C2 and C4), two constitutional isomers can be formed: but-3-en-1-ol and but-2-en-1-ol. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product. In this case, but-2-en-1-ol (a disubstituted alkene) is predicted to be the major product over but-3-en-1-ol (a monosubstituted alkene).
It is important to note that for halohydrins, an intramolecular Williamson ether synthesis to form an epoxide can be a competing reaction. However, under the strong basic conditions typically employed for dehydrohalogenation, the elimination reaction to form alkenes is generally favored.
This document provides a detailed protocol for the dehydrohalogenation of this compound and presents illustrative data on the expected product distribution.
Data Presentation
The following table summarizes the illustrative quantitative data for the dehydrohalogenation of this compound under different reaction conditions. This data is representative of typical outcomes for the dehydrohalogenation of secondary alkyl halides and is intended for comparative purposes.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Product Ratio (but-3-en-1-ol : but-2-en-1-ol) |
| 1 | Potassium Hydroxide | Ethanol | 80 | 4 | 85 | 20 : 80 |
| 2 | Sodium Ethoxide | Ethanol | 80 | 4 | 82 | 18 : 82 |
| 3 | Potassium tert-butoxide | tert-Butanol | 80 | 6 | 75 | 65 : 35 |
Experimental Protocols
Materials:
-
This compound (98%)
-
Potassium hydroxide (KOH), pellets (≥85%)
-
Ethanol, absolute (≥99.5%)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure for Dehydrohalogenation using Potassium Hydroxide in Ethanol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.2 g (0.2 mol) of potassium hydroxide in 100 mL of absolute ethanol with gentle warming.
-
Addition of Substrate: To the ethanolic KOH solution, add 10.86 g (0.1 mol) of this compound dropwise over 15 minutes while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by fractional distillation. Analyze the product fractions by GC-MS to determine the yield and the ratio of but-3-en-1-ol to but-2-en-1-ol.
Visualizations
Caption: Reaction pathway for the dehydrohalogenation of this compound.
Caption: Workflow for the synthesis and analysis of butenols.
Application Notes and Protocols for the Oxidation of 3-Chlorobutan-1-ol to 3-Chlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 3-Chlorobutanal (B14413697), a reactive bifunctional molecule, serves as a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and protocols for the oxidation of 3-chlorobutan-1-ol to its corresponding aldehyde, 3-chlorobutanal. Several common and effective oxidation methods are discussed, including their advantages, disadvantages, and detailed experimental procedures. The presence of a chlorine atom in the substrate requires careful selection of the oxidizing agent to avoid potential side reactions.
Overview of Oxidation Methods
The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.[1][2] For a substrate like this compound, it is also important that the reagent does not react with the alkyl chloride functionality. Several methods are suitable for this transformation, each with its own set of advantages and considerations.
Commonly Used Oxidizing Agents:
-
Pyridinium (B92312) Chlorochromate (PCC): A reliable and widely used reagent for the oxidation of primary alcohols to aldehydes.[2][3] It is known for its selectivity and ease of use. However, it is a chromium(VI)-based reagent, which raises toxicity and disposal concerns.[4][5]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[6][7][8] It is known for its short reaction times, high yields, and compatibility with a wide range of functional groups.[9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to effect the oxidation.[10][11][12] It is a very mild and high-yielding procedure that avoids the use of heavy metals. A significant drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[11]
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Catalyzed Oxidation: This method uses a catalytic amount of the stable nitroxyl (B88944) radical TEMPO in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach).[13][14][15] It is an environmentally friendly and cost-effective method suitable for large-scale synthesis.[14]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key characteristics and typical quantitative data for the discussed oxidation methods for primary alcohols. The yields are general ranges reported for the oxidation of primary alcohols and should be considered as representative for the oxidation of this compound.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temp. (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (B109758) (DCM) | Room Temperature | 2 - 4 | 70 - 90 | Reliable, selective, easy to use. | Toxic chromium reagent, difficult work-up.[4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | 85 - 95 | Mild conditions, high yields, short reaction times.[6][8] | Reagent is sensitive to moisture, can be explosive under certain conditions. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to Room Temp. | 0.5 - 1 | 90 - 98 | Very mild, high yields, metal-free.[10][12] | Malodorous byproduct (dimethyl sulfide), requires low temperatures.[11] |
| TEMPO Oxidation | TEMPO (cat.), NaOCl | Dichloromethane/Water | 0 to Room Temp. | 0.5 - 2 | 80 - 95 | Catalytic, environmentally friendly, cost-effective.[14] | Requires careful pH control, potential for halogenation side reactions. |
Experimental Protocols
The following are detailed protocols for the oxidation of this compound to 3-chlorobutanal using the aforementioned methods. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is based on the general procedure for PCC oxidations.[4]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or Silica (B1680970) Gel
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash successively with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-chlorobutanal.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general procedure for DMP oxidations.[6][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 0.5 - 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid dissolves and two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chlorobutanal.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 3: Swern Oxidation
This protocol is based on the standard Swern oxidation procedure.[10][16] Caution: This reaction generates toxic carbon monoxide gas and the malodorous dimethyl sulfide. It must be performed in an efficient fume hood.
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl Chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound
-
Triethylamine (Et₃N)
-
Round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane in a three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous dichloromethane dropwise to the cooled solution, ensuring the internal temperature does not rise above -60 °C. Stir for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for 20 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 10 minutes and then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully concentrate under reduced pressure (to avoid loss of the volatile aldehyde) to obtain the crude 3-chlorobutanal.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 4: TEMPO-Catalyzed Oxidation
This protocol is a general procedure for TEMPO-catalyzed oxidations using bleach.[14][15]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium Hypochlorite (NaOCl, commercial bleach) solution
-
Sodium Bicarbonate (NaHCO₃)
-
Potassium Bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (to maintain a pH of 8.5-9.5) and a catalytic amount of potassium bromide (0.1 equivalents).
-
Add a catalytic amount of TEMPO (0.01 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 equivalents) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3-chlorobutanal.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Experimental Workflow for the Oxidation of this compound
Caption: General workflow for the oxidation of this compound.
Logical Relationship of Oxidation Methods
Caption: Classification of common methods for selective alcohol oxidation.
Characterization of 3-Chlorobutanal
The successful synthesis of 3-chlorobutanal can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the aldehyde proton (typically around 9.5-10.0 ppm in ¹H NMR) and the carbonyl carbon (around 200 ppm in ¹³C NMR).
-
Infrared (IR) Spectroscopy: Shows a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1720-1740 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) is also a key indicator of a successful reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the product and confirm its molecular weight.
By following these protocols and employing the appropriate analytical techniques, researchers can reliably synthesize and characterize 3-chlorobutanal for its use in further synthetic applications.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vapourtec.com [vapourtec.com]
- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chlorobutan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes for this compound are the selective chlorination of butan-1,3-diol and the hydrochlorination of 3-buten-1-ol (B139374). The choice of route often depends on the availability of the starting material and the desired purity of the final product.
Q2: What is the main challenge when synthesizing this compound from butan-1,3-diol?
A2: The primary challenge is achieving selective chlorination of the secondary hydroxyl group at the C-3 position while leaving the primary hydroxyl group at the C-1 position intact. Direct chlorination often leads to a mixture of products, including the dichloro- and the primary chloro-isomers.
Q3: What are the expected side products in the hydrochlorination of 3-buten-1-ol?
A3: The hydrochlorination of 3-buten-1-ol can lead to a mixture of constitutional isomers. Besides the desired this compound, the formation of 4-chlorobutan-2-ol (B1280204) and other rearranged products is possible due to the mechanism of carbocation formation and stabilization.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure to separate it from unreacted starting materials, solvents, and isomeric byproducts. For higher purity, column chromatography on silica (B1680970) gel may be employed.
Troubleshooting Guides
Synthesis Route 1: Selective Chlorination of Butan-1,3-diol
This route typically involves a two-step process to ensure selectivity: selective activation of the secondary hydroxyl group followed by nucleophilic substitution with a chloride source.
Problem 1: Low yield of the desired this compound and formation of multiple products.
-
Possible Cause: Non-selective reaction of the chlorinating agent with both primary and secondary hydroxyl groups.
-
Solution: Employ a two-step strategy involving the selective protection or activation of the secondary hydroxyl group. A common method is the selective tosylation of the secondary alcohol followed by reaction with a chloride salt (e.g., LiCl).
Problem 2: Formation of a significant amount of the ditosylated or dichlorinated byproduct.
-
Possible Cause: Use of an excess of the tosylating or chlorinating agent.
-
Solution: Carefully control the stoichiometry of the reagents. Use of slightly more than one equivalent of the tosylating agent in the first step is often optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-reaction.
Problem 3: Elimination side products (butenes) are observed.
-
Possible Cause: The reaction conditions are too harsh (e.g., high temperature), promoting elimination reactions, especially from the activated secondary position.
-
Solution: Conduct the nucleophilic substitution step at a lower temperature. The use of a less basic chloride source can also minimize elimination.
Synthesis Route 2: Hydrochlorination of 3-Buten-1-ol
This method involves the addition of hydrogen chloride (HCl) across the double bond of 3-buten-1-ol.
Problem 1: The major product is not this compound, but another isomer.
-
Possible Cause: The reaction is following Markovnikov's rule, which predicts the formation of the more stable secondary carbocation, potentially leading to 2-chlorobutan-1-ol (B2956455) or rearranged products.
-
Solution: To favor the desired product, conditions that promote anti-Markovnikov or a less regioselective addition might be necessary. While true anti-Markovnikov hydrochlorination is not straightforward, using a less polar solvent or a lower temperature can sometimes influence the product ratio. Alternatively, accepting the formation of a mixture and optimizing the purification process is a viable strategy.
Problem 2: Low overall yield of chlorinated products.
-
Possible Cause: Incomplete reaction or polymerization of the starting material under acidic conditions.
-
Solution: Ensure an adequate supply of HCl gas or a sufficient concentration of aqueous HCl. Running the reaction at a slightly elevated temperature might increase the reaction rate, but this must be balanced against the risk of side reactions. The use of a catalyst might be explored to improve reaction efficiency under milder conditions.
Problem 3: Difficulty in separating the desired this compound from its isomers.
-
Possible Cause: The boiling points of the isomeric chlorobutanol (B1668791) products are very close.
-
Solution: A highly efficient fractional distillation column is required. Alternatively, column chromatography with a suitable solvent system can be used to separate the isomers. It is advisable to perform small-scale analytical separations (e.g., by Gas Chromatography) to determine the optimal conditions before scaling up.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Selective Chlorination of Butan-1,3-diol | Hydrochlorination of 3-Buten-1-ol |
| Starting Material | Butan-1,3-diol | 3-Buten-1-ol |
| Key Challenge | Selectivity between two hydroxyl groups | Regioselectivity of HCl addition |
| Typical Steps | 2 (e.g., Tosylation, Chlorination) | 1 |
| Potential Byproducts | Dichloro-isomers, starting material | Isomeric chlorobutanols, rearranged products |
| Purification | Column chromatography, Distillation | Fractional distillation, Column chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound from Butan-1,3-diol via Tosylation
Step 1: Selective Monotosylation of Butan-1,3-diol
-
Dissolve butan-1,3-diol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under a nitrogen atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxybutyl-4-toluenesulfonate.
Step 2: Conversion to this compound
-
Dissolve the crude tosylate from Step 1 in anhydrous dimethylformamide (DMF).
-
Add lithium chloride (LiCl, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound from 3-Buten-1-ol
-
Cool a solution of 3-buten-1-ol in a suitable solvent (e.g., dichloromethane (B109758) or no solvent) to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution at a slow, steady rate, or add concentrated hydrochloric acid dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C and monitor the reaction progress by GC or ¹H NMR.
-
Once the reaction is complete, or has reached equilibrium, neutralize the excess acid by washing with a cold, dilute solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product to determine the isomeric ratio.
-
Purify the this compound from the isomeric mixture by careful fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for Route 1.
Caption: Troubleshooting workflow for Route 2.
Technical Support Center: Chlorination of Butan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of butan-1-ol.
Troubleshooting Guides and FAQs
Q1: What are the primary side products observed during the chlorination of butan-1-ol?
A1: The two most common side products are di-n-butyl ether and but-1-ene. Di-n-butyl ether is formed through an acid-catalyzed dehydration reaction between two molecules of butan-1-ol. But-1-ene is the result of the acid-catalyzed dehydration (elimination) of a single molecule of butan-1-ol.
Q2: My reaction is producing a significant amount of di-n-butyl ether. How can I minimize its formation?
A2: The formation of di-n-butyl ether is favored by acidic conditions and higher temperatures. To minimize this side product:
-
Temperature Control: Maintain the lowest effective temperature for the chlorination reaction. For reactions with HCl, avoid excessive heating.
-
Choice of Reagent: Thionyl chloride (SOCl₂) is often a better choice than HCl for minimizing ether formation as the reaction can typically be run at lower temperatures. The byproducts of the SOCl₂ reaction (SO₂ and HCl) are gaseous and are removed from the reaction mixture, which helps to drive the reaction to completion and reduces the likelihood of side reactions.
-
Use of Pyridine (B92270) with SOCl₂: When using thionyl chloride, the addition of a base like pyridine is highly recommended. Pyridine neutralizes the HCl generated in situ, preventing it from catalyzing the formation of di-n-butyl ether.
Q3: I am observing the formation of but-1-ene in my product mixture. What are the recommended steps to reduce this impurity?
A3: But-1-ene formation is an elimination reaction that competes with the desired substitution reaction. It is also favored by high temperatures and strong acids.
-
Lower Reaction Temperature: As with ether formation, maintaining a lower reaction temperature is crucial.
-
Reagent Selection: Thionyl chloride is generally less prone to causing elimination reactions compared to using concentrated acids like HCl, especially with heating. The use of PCl₃ or PCl₅ are other alternatives, though they can be more aggressive.
-
Avoid Strong, Non-nucleophilic Acids: If using an acid-catalyzed reaction, avoid strong, non-nucleophilic acids at high temperatures, as these conditions favor elimination.
Q4: The yield of my 1-chlorobutane (B31608) is lower than expected. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature. With HCl, the reaction is an equilibrium, so using a catalyst like zinc chloride (ZnCl₂) can help drive it forward.
-
Side Product Formation: Significant formation of di-n-butyl ether or but-1-ene will naturally reduce the yield of the desired product. Refer to Q2 and Q3 for mitigation strategies.
-
Work-up Losses: Ensure proper extraction and distillation techniques to avoid losing the product during purification. 1-Chlorobutane is volatile (boiling point ~78 °C), so care must be taken during solvent removal.
-
Reagent Purity: Ensure the butan-1-ol is dry and the chlorinating agent has not decomposed.
Data Presentation: Side Product Formation
The following table summarizes the expected yields of the main product and side products under different reaction conditions. Note that exact yields can vary based on specific experimental parameters.
| Chlorinating Agent | Catalyst/Additive | Temperature | Expected 1-Chlorobutane Yield | Expected Di-n-butyl Ether Yield | Expected But-1-ene Yield |
| Conc. HCl | None | Reflux (~100 °C) | Moderate to Good | Low to Moderate | Low |
| Conc. HCl | ZnCl₂ | Reflux (~100 °C) | Good to High | Low | Low |
| SOCl₂ | None | Reflux (~76 °C) | Good | Low | Low to Moderate |
| SOCl₂ | Pyridine | 0 °C to Room Temp | High | Very Low | Very Low |
Experimental Protocols
Protocol 1: Chlorination of Butan-1-ol using HCl and ZnCl₂
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl fumes), place 20 g of anhydrous zinc chloride.
-
Reagents: Add 65 mL of concentrated hydrochloric acid to the flask and cool the mixture in an ice bath.
-
Addition of Alcohol: Slowly add 15 g (0.2 mol) of butan-1-ol to the cold mixture with gentle swirling.
-
Reaction: Remove the flask from the ice bath and allow it to come to room temperature. Then, heat the mixture to a gentle reflux for 1.5 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. The 1-chlorobutane will form the upper layer.
-
Washing: Wash the organic layer sequentially with 20 mL of cold concentrated sulfuric acid (to remove unreacted alcohol and ether), 20 mL of water, and 20 mL of saturated sodium bicarbonate solution.
-
Drying and Distillation: Dry the crude 1-chlorobutane over anhydrous calcium chloride and then purify by distillation, collecting the fraction boiling at 77-79 °C.
Protocol 2: Chlorination of Butan-1-ol using Thionyl Chloride and Pyridine
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser with a gas trap, place 22.2 g (0.3 mol) of butan-1-ol and 23.7 g (0.3 mol) of pyridine in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice-water bath.
-
Addition of SOCl₂: Slowly add 35.7 g (0.3 mol) of thionyl chloride from the dropping funnel over a period of 30-45 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Work-up: Cool the mixture and pour it onto 100 g of crushed ice. Transfer to a separatory funnel.
-
Washing: Wash the ether layer sequentially with 50 mL of 10% HCl, 50 mL of water, and 50 mL of 5% sodium bicarbonate solution.
-
Drying and Distillation: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. Then, distill the residue to obtain pure 1-chlorobutane.
Protocol 3: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a 10 µL aliquot of the crude reaction mixture in 1 mL of dichloromethane (B109758) in a GC vial.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-200 m/z.
-
-
Identification: Identify the components by their retention times and mass spectra:
-
But-1-ene (if volatile enough to be trapped and analyzed)
-
1-Chlorobutane
-
Butan-1-ol
-
Di-n-butyl ether
-
-
Quantification: Determine the relative percentages of each component by peak area integration.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving issues in the chlorination of butan-1-ol.
Technical Support Center: Purification of 3-chlorobutan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-chlorobutan-1-ol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in the synthesis of this compound?
The nature of byproducts is contingent on the synthetic pathway employed:
-
Synthesis from butan-1-ol using thionyl chloride (SOCl₂): This reaction can lead to the formation of isomeric chlorobutanes, such as 1-chlorobutane (B31608) and 2-chlorobutane, due to potential carbocation rearrangements. Additionally, dibutyl ether may form as a byproduct through the reaction of unreacted butan-1-ol with an intermediate. Unreacted starting material, butan-1-ol, may also be present.
-
Synthesis from but-3-en-1-ol via hydrochlorination (HCl): According to Markovnikov's rule, the addition of HCl to the double bond of but-3-en-1-ol can result in the formation of 4-chlorobutan-1-ol as a significant byproduct. If an excess of HCl is used, further reaction can lead to the formation of dichlorinated butanes. Unreacted but-3-en-1-ol is also a potential impurity.
Q2: What are the key physical properties to consider for the purification of this compound and its byproducts?
The boiling point is a critical parameter for designing a purification strategy, particularly for distillation. The table below summarizes the boiling points of this compound and its common impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₉ClO | 108.57 | 157.5 |
| 1-chlorobutane | C₄H₉Cl | 92.57 | 78[1] |
| 2-chlorobutane | C₄H₉Cl | 92.57 | 68-70[2][3][4] |
| 4-chlorobutan-1-ol | C₄H₉ClO | 108.57 | 84-85 (at 16 mmHg)[5][6][7] |
| but-3-en-1-ol | C₄H₈O | 72.11 | 112-114[8][9][10][11][12] |
Q3: What is the most effective laboratory-scale method for purifying this compound?
Fractional distillation is the preferred method for purifying this compound. The significant difference in boiling points between the desired product and the common lower-boiling byproducts allows for efficient separation.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
To ensure the purity of the final product, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile compounds. The resulting mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern, which can be used to confirm the identity of this compound and any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. Impurities can be identified and quantified based on their unique chemical shifts and coupling constants in the NMR spectrum.
Troubleshooting Guide
This section addresses common challenges that may arise during the purification of this compound.
Problem 1: Inefficient separation of components during fractional distillation.
-
Potential Cause: The efficiency of the fractionating column may be insufficient for the separation.
-
Solution:
-
Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges).
-
Operate the distillation at a slow and consistent rate to ensure proper vapor-liquid equilibrium is established within the column.
-
Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.
-
Problem 2: The distilled product is contaminated with a low-boiling impurity.
-
Potential Cause: The initial fraction (forerun), which contains the more volatile impurities, was not completely separated.
-
Solution:
-
Collect the forerun in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this compound.
-
Carefully monitor the thermometer; a distinct and sharp rise in temperature will indicate the beginning of the main product fraction.
-
Problem 3: The product is contaminated with a high-boiling impurity.
-
Potential Cause: The distillation was conducted at an excessively high temperature or for too long, leading to the co-distillation of higher-boiling point impurities.
-
Solution:
-
Cease the distillation process once the temperature begins to rise significantly above the boiling point of this compound.
-
If necessary, re-distill the collected product, paying close attention to the temperature fractions.
-
Problem 4: An unknown impurity is detected in the product.
-
Potential Cause: An unforeseen side reaction may have occurred during the synthesis.
-
Solution:
-
Subject the impure fraction to GC-MS analysis. The mass spectrum of the unknown peak can be compared against spectral libraries for identification.
-
Utilize ¹H NMR spectroscopy. The chemical shifts, integration, and splitting patterns of the signals from the unknown compound can be used to deduce its structure.
-
Experimental Protocols
Protocol: Purification of this compound by Fractional Distillation
Objective: To isolate this compound from volatile byproducts.
Materials:
-
Crude this compound mixture
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a calibrated thermometer
-
Liebig condenser
-
A set of receiving flasks
-
Heating mantle equipped with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Laboratory clamps and stand
Procedure:
-
Apparatus Assembly: In a well-ventilated fume hood, assemble the fractional distillation apparatus. The round-bottom flask should be securely clamped in the heating mantle. The fractionating column is placed on top of the flask, followed by the distillation head and condenser. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.
-
Distillation Process: a. Begin heating the flask gently. If using a stirrer, ensure it is rotating at a moderate speed. b. Observe the vapor front (condensation ring) as it slowly ascends the fractionating column. c. Collect the initial distillate, known as the forerun, in the first receiving flask. This fraction will contain the lower-boiling impurities. The temperature during this phase may be unstable. d. Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 157.5 °C), switch to a clean receiving flask to collect the main product fraction. e. Maintain a steady distillation rate of approximately 1-2 drops per second for optimal separation. f. Continue collecting the product as long as the temperature remains constant. g. Discontinue heating if the temperature begins to rise significantly or when a small amount of residue is left in the distillation flask to avoid distilling high-boiling impurities or distilling to dryness.
-
Product Analysis: Confirm the purity of the collected this compound fraction using GC-MS and/or NMR spectroscopy.
Visualizations
References
- 1. 1-Chlorobutane - Wikipedia [en.wikipedia.org]
- 2. 2-Chlorobutane - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobutane | CAS#:78-86-4 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chembk.com [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Chloro-1-butanol | 928-51-8 [chemicalbook.com]
- 8. 3-Buten-1-ol | C4H8O | CID 69389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Buten-1-ol CAS#: 627-27-0 [m.chemicalbook.com]
- 10. 3-buten-1-ol [stenutz.eu]
- 11. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]
- 12. 3-Buten-1-ol 96 627-27-0 [sigmaaldrich.com]
Technical Support Center: Stability and Handling of 3-Chlorobutan-1-ol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-chlorobutan-1-ol under acidic and basic conditions. It includes troubleshooting advice and frequently asked questions to ensure the successful execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a halohydrin and is susceptible to degradation under both acidic and basic conditions. It is crucial to handle and store this compound under neutral pH to prevent unwanted side reactions. Under basic conditions, it can undergo several competing reactions, including intramolecular cyclization, elimination, and substitution.[1] Acidic conditions can also promote reactions, such as cyclization.
Q2: What are the expected products when this compound is subjected to basic conditions?
A2: In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This intermediate can then undergo several intramolecular and intermolecular reactions. The primary pathways include:
-
Intramolecular SN2 (SNi): Cyclization to form 2-methyloxetane.[1]
-
1,4-Elimination (Fragmentation): Cleavage to form 1-propene and formaldehyde.[1]
-
1,2-Elimination: Formation of 2-buten-1-ol.[1]
-
Bimolecular Substitution (SN2): Reaction with the base (e.g., hydroxide) to form butane-1,3-diol.[1]
The proportion of these products is highly dependent on the reaction conditions, including the strength of the base, temperature, and solvent.[1]
Q3: What happens to this compound under acidic conditions?
A3: Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This can lead to the formation of a carbocation, which can then undergo cyclization. It is plausible that this compound can cyclize to form a substituted tetrahydrofuran (B95107) derivative, although this is more commonly described for 4-chlorobutan-1-ol.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired product in a reaction involving this compound under basic conditions.
| Possible Cause | Suggested Solution |
| Competing side reactions. | The reaction of this compound in the presence of a base can lead to a mixture of products through intramolecular substitution, elimination, and fragmentation pathways.[1] To favor the desired product, carefully control the reaction temperature and consider using a non-nucleophilic base if elimination is a problem. |
| Incorrect stoichiometry of the base. | An excess or insufficient amount of base can affect the reaction outcome. Ensure precise measurement of the base to substrate ratio. |
| Reaction temperature is too high or too low. | Higher temperatures may favor elimination reactions.[3] Optimize the temperature to favor the desired reaction pathway. For intramolecular Williamson ether synthesis, milder conditions are generally preferred. |
Problem 2: Unexpected product formation during a reaction under acidic conditions.
| Possible Cause | Suggested Solution |
| Carbocation rearrangement. | The formation of a carbocation under acidic conditions can lead to rearrangements and the formation of unexpected isomers. |
| Acid-catalyzed degradation. | Strong acidic conditions and high temperatures can lead to undesired side reactions. Use the mildest acidic conditions possible and maintain a controlled temperature. |
Data Presentation
The following table summarizes the approximate product distribution for the reaction of this compound with aqueous sodium hydroxide (B78521) at 50°C, based on data for similar 1,3-chlorohydrins.[1]
| Reaction Pathway | Product(s) | Approximate Yield (%) |
| 1,4-Elimination | 1-Propene + Formaldehyde | 71.5 |
| 1,2-Elimination | 2-Buten-1-ol | 25.5 |
| Intramolecular Substitution (SNi) | 2-Methyloxetane | 1 |
| Bimolecular Substitution (SN2) | Butane-1,3-diol | 2 |
Experimental Protocols
Protocol 1: Intramolecular Williamson Ether Synthesis of 2-Methyloxetane from this compound (Basic Conditions)
This protocol is a general guideline for the intramolecular cyclization of this compound.
-
Materials: this compound, sodium hydride (NaH) or other suitable strong base, anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF. b. Cool the solution in an ice bath. c. Slowly add a dispersion of sodium hydride in mineral oil to the cooled solution with vigorous stirring. The purpose of the strong base is to deprotonate the alcohol to form a nucleophilic alkoxide.[4] d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC). e. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by distillation or column chromatography.
Protocol 2: Acid-Catalyzed Reaction of this compound
This protocol provides a general method for investigating the reactivity of this compound under acidic conditions.
-
Materials: this compound, a protic acid (e.g., sulfuric acid, phosphoric acid), water.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound. b. Slowly add the acid to the solution while stirring. c. Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC. d. Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent. f. Dry the organic layer, filter, and concentrate to obtain the crude product. g. Purify and characterize the product to determine the outcome of the reaction.
Visualizations
Caption: Reaction pathways of this compound under basic conditions.
Caption: Plausible reaction pathway of this compound under acidic conditions.
References
Technical Support Center: Optimization of Ether Synthesis Using 3-Chlorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ether synthesis using 3-chlorobutan-1-ol. The content addresses common challenges, offers optimization strategies, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound for ether synthesis?
The main challenge arises from the structure of this compound itself. As a halohydrin, it contains both a nucleophilic hydroxyl group (-OH) and an electrophilic carbon atom bonded to chlorine. This duality leads to a competition between two primary reaction pathways:
-
Intermolecular Williamson Ether Synthesis: Reaction with an external alkoxide or alkyl halide to form a linear ether.
-
Intramolecular Williamson Ether Synthesis: An internal S_N2 reaction where the molecule's own alkoxide attacks the carbon-bearing chlorine, resulting in a cyclic ether, specifically 2-methyltetrahydrofuran.[1][2][3][4]
Managing the selectivity between these two pathways is the key to a successful synthesis.
Q2: How can I favor the desired intermolecular ether synthesis over intramolecular cyclization?
To favor the formation of a linear, intermolecular ether, the rate of the external nucleophilic attack must be significantly faster than the internal one. This can be achieved by:
-
Using a highly reactive external nucleophile: Employ a potent, sterically unhindered alkoxide (e.g., sodium methoxide, sodium ethoxide) in stoichiometric excess.
-
Controlling Concentration: Run the reaction at a higher concentration. This increases the probability of collisions between the substrate and the external nucleophile, favoring the intermolecular pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the intermolecular reaction, as the activation energy for the intramolecular cyclization may be lower.
Q3: What conditions promote the intramolecular cyclization to 2-methyltetrahydrofuran?
Formation of the cyclic ether, 2-methyltetrahydrofuran, is favored under conditions that promote the internal S_N2 reaction.[1][2] Key strategies include:
-
High Dilution: Conducting the reaction at very low concentrations minimizes the chance of intermolecular interactions, thus favoring the intramolecular pathway.
-
Strong, Non-Nucleophilic Base: Use a strong base that efficiently deprotonates the alcohol but is too sterically hindered to act as a competing intermolecular nucleophile. Examples include sodium hydride (NaH) or potassium tert-butoxide.[5][6]
-
Elevated Temperature: Increasing the temperature can provide the necessary activation energy to facilitate the ring-closing reaction.
Q4: What are the recommended bases and solvents for this type of synthesis?
The choice of base and solvent is critical for controlling the reaction outcome. Aprotic solvents are generally preferred for S_N2 reactions as they do not solvate the nucleophile as strongly as protic solvents.[6]
| Base/Solvent Combination | Primary Use Case | Advantages | Disadvantages |
| Sodium Hydride (NaH) in THF or DMF | Intramolecular Cyclization & Intermolecular reactions | Strong, non-nucleophilic base that deprotonates the alcohol irreversibly, producing H₂ gas which bubbles out of the solution.[5][6][7] | Highly reactive with water; requires anhydrous conditions and an inert atmosphere.[8] |
| Potassium Hydroxide (KOH) in DMSO | General Ether Synthesis | Strong base, inexpensive. DMSO is a polar aprotic solvent that accelerates S_N2 reactions.[6] | Can introduce water, potentially leading to side reactions. Less selective than NaH. |
| Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | Intermolecular Synthesis (forming an ethyl ether) | The alkoxide is the desired nucleophile, and the corresponding alcohol is a convenient solvent.[7] | Ethanol is a protic solvent, which can slow the S_N2 reaction rate compared to aprotic alternatives. |
| Potassium Carbonate (K₂CO₃) in Acetone or DMF | Milder Intermolecular Reactions (e.g., with phenols) | A weaker, non-hydroxide base suitable for more sensitive substrates.[6][9] | May require higher temperatures or longer reaction times due to lower basicity. |
Q5: What is the most common side reaction besides the competing etherification, and how can it be minimized?
The most common side reaction is E2 elimination , which forms an alkene (but-3-en-1-ol or but-2-en-1-ol). This is particularly problematic when using this compound as the electrophile, since the chlorine is on a secondary carbon.[7]
To minimize elimination:
-
Use a strong, but less sterically hindered nucleophile if performing an intermolecular reaction.
-
Employ a less hindered base if possible.
-
Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Elimination reactions are generally favored by higher temperatures.[10]
Troubleshooting Guide
Problem: The reaction is not proceeding, and I am recovering only the this compound starting material.
-
Possible Cause 1: Incomplete Deprotonation. The base may be too weak or may have degraded due to improper storage or exposure to moisture.
-
Possible Cause 2: Low Temperature. The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. For intramolecular cyclization, refluxing in THF is often effective.
-
Problem: My main product is an alkene, not the desired ether.
-
Possible Cause: E2 Elimination is Dominating. The reaction conditions favor elimination over substitution. This is common with secondary halides and strong, bulky bases at elevated temperatures.[6][7]
-
Solution: Lower the reaction temperature. If performing an intermolecular reaction with an external alkoxide, ensure the alkoxide is not excessively bulky. If possible, use a more polar aprotic solvent like DMSO, which can favor S_N2 over E2.[6]
-
Problem: I am getting a mixture of the intermolecular ether and the cyclic 2-methyltetrahydrofuran.
-
Possible Cause: Lack of Selectivity. The reaction conditions are allowing both the intermolecular and intramolecular pathways to compete effectively.
-
Solution to Favor Intermolecular Product: Increase the concentration of the reaction mixture and use at least a full equivalent of a highly reactive external nucleophile.
-
Solution to Favor Intramolecular Product: Significantly dilute the reaction mixture. Use a non-nucleophilic base like NaH to generate the internal alkoxide without introducing a competing external nucleophile.
-
Experimental Protocols
Protocol 1: Intramolecular Cyclization to Synthesize 2-Methyltetrahydrofuran
This protocol is adapted from the principles of intramolecular Williamson ether synthesis.[1][2]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Substrate Addition: While stirring, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC or GC analysis until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation to obtain 2-methyltetrahydrofuran.
Protocol 2: Intermolecular Synthesis of 1-(Methoxy)butan-3-ol
This protocol follows the general principles of the Williamson ether synthesis.[6][7][9]
-
Alkoxide Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 1.2 equivalents) portion-wise, ensuring the temperature remains low. Stir at 0 °C for 30 minutes to allow for complete deprotonation.
-
Electrophile Addition: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the freshly formed alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting material by TLC or GC. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Quenching: Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for ether synthesis.
Caption: Key factors influencing reaction selectivity.
References
- 1. vaia.com [vaia.com]
- 2. vaia.com [vaia.com]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Halohydrin - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Troubleshooting peak tailing in GC analysis of 3-chlorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography (GC) analysis of 3-chlorobutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing, but other non-polar compounds in my sample have a good peak shape. What is the likely cause?
This selective tailing strongly suggests a chemical interaction between the polar hydroxyl group of this compound and active sites within your GC system. The primary culprits are exposed silanol (B1196071) (Si-OH) groups on the surfaces of the inlet liner, the column stationary phase, or glass wool packing.[1][2] These active sites can form hydrogen bonds with the alcohol, causing a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailing peak.[1][2]
Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What could be the issue?
When all peaks in a chromatogram exhibit tailing, the cause is likely physical or mechanical, affecting all compounds indiscriminately.[1][3][4] Common causes include:
-
Improper Column Installation: An incorrect column insertion depth in the inlet or detector can create dead volumes or turbulence in the flow path.[1][2]
-
Poor Column Cut: A jagged or uneven column cut can disrupt the sample band as it enters the column, leading to tailing.[1][3]
-
Column Contamination: Severe contamination at the head of the column can interfere with the partitioning process for all analytes.[1]
-
System Leaks: Leaks at the inlet or connections can disrupt the carrier gas flow, affecting peak shape.[4]
Q3: How can I systematically troubleshoot the source of peak tailing for this compound?
A systematic approach is crucial for efficiently identifying and resolving the issue. The following workflow, which prioritizes the most common causes, is recommended.
Q4: What type of GC column is best suited for analyzing this compound?
For polar compounds like this compound, which contains both a hydroxyl group and a halogen, a polar stationary phase is recommended.[5][6][7] The principle of "like dissolves like" dictates that a polar column will have more favorable interactions with the analyte, leading to better peak shape and resolution.[5][6][7][8] Wax-type columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) are a common choice for alcohol analysis.[9] Using a non-polar column for a polar analyte can result in significant peak tailing.[5]
Q5: How does the inlet temperature affect the peak shape of this compound?
The inlet temperature must be optimized to ensure complete and rapid vaporization of the sample without causing thermal degradation.
-
Too Low: An inlet temperature that is too low can lead to incomplete vaporization, resulting in a slow and incomplete transfer of the analyte to the column. This can cause broad and tailing peaks, particularly for later-eluting compounds.[1]
-
Too High: Excessively high temperatures can cause the thermal degradation of labile compounds. While this compound is relatively stable, very high temperatures could potentially lead to dehydrochlorination, creating degradation products and affecting peak shape and quantitation.
For most applications, setting the inlet temperature 20-50 °C above the boiling point of the highest-boiling analyte is a good starting point. It is also generally recommended to set the inlet temperature higher than the highest column oven temperature used during the analysis.
Troubleshooting Guides
Guide 1: Inlet System Maintenance
The GC inlet is a common source of activity that leads to peak tailing for polar compounds. Regular maintenance is critical.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Tailing of this compound peak only | Active sites in the inlet liner | Replace the existing liner with a new, highly deactivated liner. Use a liner with glass wool if the sample is dirty to trap non-volatile residues.[10] | Improved peak symmetry (reduced tailing) and potentially increased response for this compound. |
| Tailing of all peaks | Leaking septum | Replace the septum. Ensure the correct septum is used for the inlet temperature and that it is not overtightened.[11] | Symmetrical peaks for all compounds and stable retention times. |
| Intermittent peak tailing and poor reproducibility | Contaminated or worn inlet seal | Replace the gold seal or other inlet seal. Gold-plated seals are recommended for their inertness.[12] | Consistent peak shapes and reproducible peak areas. |
Guide 2: Column Maintenance and Installation
Proper column care and installation are fundamental to good chromatography.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Worsening peak tailing over time | Contamination at the column inlet | Trim 15-20 cm from the front of the column.[3][5] After trimming, update the column length in the instrument software.[5][13] | Restoration of symmetrical peak shape. |
| Tailing of all peaks, possibly with splitting | Poor column cut | Re-cut the column end using a ceramic scoring wafer to ensure a clean, 90-degree cut.[1][3][14] | Sharp, symmetrical peaks without splitting or excessive tailing. |
| Tailing of all peaks, inconsistent retention times | Incorrect column installation depth | Re-install the column, ensuring the correct insertion distance into the inlet as specified by the instrument manufacturer.[1][14][15] | Symmetrical peaks and stable, reproducible retention times. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Replacing Liner, O-Ring, and Septum)
This protocol describes the routine maintenance of a standard split/splitless inlet.
Methodology:
-
Cool Down: Set the inlet temperature to a safe level (e.g., 40°C) and wait for it to cool down completely.
-
Remove Septum: Unscrew the septum retaining nut. Use clean tweezers to remove the old septum.[16]
-
Access Liner: Open the inlet assembly to expose the liner.
-
Remove Liner: Using tweezers, carefully remove the old liner and its O-ring.[13][16]
-
Inspect: Visually inspect the gold seal at the base of the inlet for any debris or discoloration. Replace if necessary.
-
Install New Liner: While wearing lint-free gloves, place a new O-ring onto a new, deactivated liner. Carefully insert the new liner into the inlet until it is properly seated.[11][16]
-
Reassemble: Close the inlet assembly. Place a new septum into the retaining nut and screw it back onto the inlet. Tighten it until finger-tight, then give it a quarter-turn with a wrench. Overtightening can cause the septum to core.[16]
-
Purge and Leak Check: Restore carrier gas flow and allow the inlet to purge for 10-15 minutes before heating. Perform an electronic leak check to ensure all connections are secure.
Protocol 2: GC Column Trimming
This protocol outlines the steps for trimming the inlet end of a capillary column to remove contaminants.
Methodology:
-
System Preparation: Cool down the inlet and oven. Turn off the carrier gas flow at the instrument.
-
Dismount Column: Carefully loosen the column nut from the inlet and withdraw the column.
-
Scoring the Column: Using a ceramic scoring wafer, gently score the polyimide coating of the column approximately 15-20 cm from the end. The goal is to create a clean scratch without breaking the fused silica.[14][17]
-
Breaking the Column: Hold the column firmly on either side of the score. A gentle flick or bend away from the scored side should produce a clean break.[14][17]
-
Inspection: Inspect the new column end with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges or shards.[14][18] If the cut is poor, repeat the process.
-
Re-installation: Re-install the column into the inlet, ensuring the correct insertion depth.
-
System Check: Restore carrier gas flow and perform a leak check. Update the column length in your chromatography data system to ensure accurate flow calculations.[5][13]
-
Conditioning: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.
Protocol 3: Recommended GC Method for this compound Analysis
This is a suggested starting method for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Setting | Justification |
| Column | Polar Wax Column (e.g., DB-WAX, ZB-WAX) 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase is essential for good peak shape with polar analytes like alcohols.[8][9] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Provides a good balance between analysis speed and efficiency. |
| Inlet | Split/Splitless | Allows for flexibility depending on analyte concentration. |
| Inlet Temperature | 220 °C | Ensures efficient vaporization of the analyte without degradation. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Split Ratio | 50:1 (Adjust as needed) | A higher split ratio can improve peak shape for high-concentration samples. |
| Oven Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 180 °C, hold for 5 min | A temperature program allows for the separation of compounds with different boiling points and helps maintain sharp peaks for later-eluting compounds.[19][20] |
| Detector | Flame Ionization Detector (FID) | A robust and universal detector for organic compounds. |
| Detector Temp. | 250 °C | Should be higher than the final oven temperature to prevent condensation. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. Trimming a GC Column to Remove Contamination [restek.com]
- 6. Trimming a GC Column to Remove Contamination [restek.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bgb-analytik.com [bgb-analytik.com]
- 13. youtube.com [youtube.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. m.youtube.com [m.youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Removal of unreacted starting material from 3-chlorobutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material, primarily but-3-en-1-ol, from 3-chlorobutan-1-ol following its synthesis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound sample synthesized from but-3-en-1-ol?
The primary impurity is typically unreacted but-3-en-1-ol. Other potential byproducts can include isomeric chlorinated compounds and products of side reactions, though these are generally minor if the reaction is controlled.
Q2: What are the key physical properties to consider when choosing a purification method?
The most critical properties are the boiling points and polarities of this compound and the unreacted starting material, but-3-en-1-ol. These properties dictate the suitability of distillation, liquid-liquid extraction, and flash chromatography.
Q3: Which purification method is most effective for separating this compound from but-3-en-1-ol?
Given the significant difference in their boiling points, vacuum distillation is a highly effective and recommended method for separation on a larger scale. For smaller scales or for achieving very high purity, flash column chromatography is an excellent alternative. Liquid-liquid extraction can be used as a preliminary purification step.
Data Presentation
The following table summarizes the key physical properties of the product and the common starting material, which are essential for designing a purification strategy.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Product | This compound | C₄H₉ClO | 108.57 | ~150-155 (estimated at atm. pressure), 75-76 @ 12 mmHg |
| Starting Material | but-3-en-1-ol | C₄H₈O | 72.11 | 112-114 |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for the three primary purification techniques, along with troubleshooting guides to address common issues.
Vacuum Distillation
Experimental Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a well-insulated distillation column for better separation efficiency.
-
Sample Loading: Charge the distillation flask with the crude this compound mixture. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is recommended.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
First Fraction (Foreshot): Collect any low-boiling impurities that distill first.
-
Product Fraction: As the temperature stabilizes near the boiling point of this compound at the applied pressure (approximately 75-76 °C at 12 mmHg), collect the purified product in a clean receiving flask.
-
Final Fraction (Residue): The higher-boiling unreacted but-3-en-1-ol will remain in the distillation flask.
-
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Bumping/Uncontrolled Boiling | Uneven heating or absence of boiling chips/stirring. | Ensure smooth boiling by using fresh boiling chips or consistent magnetic stirring. Apply heat gradually. |
| Poor Separation (Overlapping Fractions) | Inefficient distillation column or too rapid heating. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to allow for proper equilibration. |
| Product Not Distilling at Expected Temperature | Inaccurate pressure reading or presence of significant impurities. | Verify the accuracy of the vacuum gauge. If the pressure is correct, the presence of other components may be affecting the boiling point. |
| Product Solidifies in the Condenser | The condenser water is too cold, and the product has a relatively high melting point. | Use slightly warmer water in the condenser or reduce the cooling water flow rate. |
Experimental Workflow for Vacuum Distillation:
Liquid-Liquid Extraction
Experimental Protocol:
This method is useful for a preliminary cleanup to remove the more polar but-3-en-1-ol.
-
Solvent Selection: Choose a solvent system where this compound has a higher affinity for the organic phase and but-3-en-1-ol has a higher affinity for the aqueous phase. A common system is a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Extraction:
-
Dissolve the crude mixture in the chosen organic solvent in a separatory funnel.
-
Add an equal volume of water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The more polar but-3-en-1-ol will preferentially partition into the aqueous layer.
-
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with fresh water 2-3 times to maximize the removal of the but-3-en-1-ol.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enriched this compound.
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking or presence of surfactants. | Gently swirl the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor Phase Separation | The densities of the two phases are too similar. | Add a small amount of a solvent with a different density to one of the phases (e.g., a small amount of a denser chlorinated solvent to the organic phase). |
| Difficulty Identifying Layers | The layers are colorless and have a similar refractive index. | Add a small amount of water to see which layer it joins (the aqueous layer). |
Logical Relationship for Liquid-Liquid Extraction:
Minimizing the formation of isomeric impurities of 3-chlorobutan-1-ol
Technical Support Center: Synthesis of 3-Chlorobutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the formation of isomeric impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two primary laboratory-scale synthetic routes for this compound are the hydroboration-oxidation of 3-chlorobut-1-ene and the Grignard reaction of a methylmagnesium halide with 3-chloro-1,2-epoxypropane (epichlorohydrin).
Q2: What are the common isomeric impurities in the synthesis of this compound?
A2: Common isomeric impurities include 2-chlorobutan-1-ol (B2956455), 1-chlorobutan-2-ol, and 4-chlorobutan-1-ol. The formation of these isomers is dependent on the chosen synthetic route and reaction conditions.
Q3: Why is minimizing these isomeric impurities important?
A3: In pharmaceutical development, the presence of isomers can affect the safety, efficacy, and regulatory approval of a drug substance. Isomeric impurities may have different toxicological profiles and pharmacological activities. Therefore, controlling their formation is a critical aspect of process chemistry.
Q4: Can I remove isomeric impurities after the reaction?
A4: Yes, purification can be achieved through methods like fractional distillation, owing to the different boiling points of the isomers. However, minimizing their formation during the reaction is a more efficient and cost-effective strategy.
Q5: What analytical techniques are suitable for identifying and quantifying these isomers?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and quantifying volatile compounds like chlorobutanol (B1668791) isomers.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation and identification of the isomers.
Troubleshooting Guides
Route 1: Hydroboration-Oxidation of 3-Chlorobut-1-ene
This reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation. However, the electron-withdrawing nature of the chlorine atom can influence the regioselectivity of the hydroboration step, leading to the formation of the undesired 2-chlorobutan-1-ol isomer.
Logical Workflow for Minimizing Isomeric Impurities in Hydroboration-Oxidation
Caption: Troubleshooting workflow for hydroboration-oxidation.
Quantitative Data Summary (Hydroboration-Oxidation)
| Parameter | Condition | Expected Outcome on this compound Purity | Rationale |
| Borane Reagent | BH₃·THF | Lower Purity (Higher % of 2-chlorobutan-1-ol) | Borane is small and less selective, influenced by the electron-withdrawing chlorine. |
| 9-BBN | Higher Purity (Lower % of 2-chlorobutan-1-ol) | The bulky 9-BBN is more sensitive to steric hindrance, favoring addition to the terminal carbon.[3][4][5] | |
| Temperature | High | Lower Purity | Higher temperatures can decrease the regioselectivity of the hydroboration reaction. |
| Low (0 °C to RT) | Higher Purity | Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher selectivity. | |
| Addition Rate | Rapid | Lower Purity | Rapid addition can lead to localized increases in temperature and reduced selectivity. |
| Slow (Dropwise) | Higher Purity | Slow addition maintains better temperature control and favors the desired reaction pathway.[6] |
Route 2: Grignard Reaction with 3-Chloro-1,2-epoxypropane
This reaction involves the nucleophilic attack of a methyl Grignard reagent on the epoxide ring. The primary site of attack determines the resulting isomer. Attack at the less substituted carbon (C1) of the epoxide is favored, leading to the desired this compound. Attack at the more substituted carbon (C2) results in the formation of 1-chlorobutan-2-ol.
Signaling Pathway of Grignard Reaction and Isomer Formation
Caption: Grignard reaction pathways leading to isomeric products.
Quantitative Data Summary (Grignard Reaction)
The regioselectivity of the Grignard reaction with unsymmetrical epoxides is primarily governed by steric hindrance. The nucleophile preferentially attacks the less substituted carbon atom.
| Parameter | Condition | Expected Outcome on this compound Purity | Rationale |
| Reaction Temperature | Low (-20 °C to 0 °C) | Higher Purity | Lower temperatures increase the selectivity of the nucleophilic attack on the less sterically hindered carbon. |
| High (Reflux) | Lower Purity | Higher temperatures can overcome the activation energy barrier for attack at the more hindered carbon, reducing selectivity. | |
| Grignard Reagent | CH₃MgBr | High Purity | Methyl Grignard is relatively small, but steric factors of the epoxide still dominate. |
| Larger Alkyl-MgBr | Potentially Lower Purity | A bulkier Grignard reagent would further enhance the preference for attack at the less hindered carbon, but this is not relevant for the synthesis of this compound. | |
| Solvent | Diethyl Ether / THF | High Purity | Standard coordinating solvents are optimal. Non-coordinating solvents can lead to aggregation of the Grignard reagent and reduced reactivity/selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroboration-Oxidation
This protocol is adapted from general procedures for the hydroboration-oxidation of alkenes.[6][7]
Materials:
-
3-Chlorobut-1-ene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-chlorobut-1-ene (1 equivalent) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution (1.1 equivalents) dropwise from the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is adapted from general procedures for the reaction of Grignard reagents with epoxides.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether
-
3-Chloro-1,2-epoxypropane (epichlorohydrin)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloro-1,2-epoxypropane (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation.
Analysis and Purification of this compound
GC-MS Analysis Protocol
A robust GC-MS method is essential for the separation and quantification of this compound and its isomers.[1][2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector Temperature: Typically 250 °C.
-
Detector (MS): Operate in electron ionization (EI) mode and scan a mass range of m/z 35-200.
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) before injection.
Fractional Distillation
The isomeric chlorobutanols have different boiling points, which allows for their separation by fractional distillation.[8] A fractionating column with a high number of theoretical plates will provide the best separation.
| Isomer | Approximate Boiling Point (°C) |
| 1-Chlorobutan-2-ol | ~141-143 |
| 2-Chlorobutan-1-ol | ~145-147 |
| This compound | ~157-159 |
| 4-Chlorobutan-1-ol | ~164-166 |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to identify the desired product and any isomeric impurities. The chemical shifts will vary slightly depending on the solvent used.
¹H and ¹³C NMR Data for Chlorobutanol Isomers
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~4.1 (m, 1H), ~3.8 (t, 2H), ~1.9 (m, 2H), ~1.5 (d, 3H) | ~60.5, ~57.5, ~40.0, ~25.0 |
| 1-Chlorobutan-2-ol | ~3.8 (m, 1H), ~3.6 (dd, 1H), ~3.5 (dd, 1H), ~1.7 (m, 2H), ~1.0 (t, 3H) | ~72.0, ~51.0, ~27.0, ~10.0 |
| 2-Chlorobutan-1-ol | ~3.9 (m, 1H), ~3.7 (dd, 1H), ~3.6 (dd, 1H), ~1.8 (m, 2H), ~1.1 (t, 3H) | ~65.0, ~60.0, ~30.0, ~12.0 |
| 4-Chlorobutan-1-ol | ~3.7 (t, 2H), ~3.6 (t, 2H), ~1.9 (m, 2H), ~1.8 (m, 2H) | ~62.0, ~45.0, ~30.0, ~27.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 3-Chlorobutan-1-ol for Pilot Plant Production
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the pilot plant production of 3-chlorobutan-1-ol. It provides detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address potential challenges during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound for pilot plant production?
A1: The most common and scalable route is the hydrochlorination of but-3-en-1-ol. This method involves the electrophilic addition of hydrogen chloride (HCl) across the double bond of but-3-en-1-ol. The reaction typically follows Markovnikov's rule, leading to the desired this compound as the major product.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
-
Handling of Hydrochloric Acid: Concentrated HCl is highly corrosive and volatile. Proper personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, is mandatory. The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[5][6][7][8][9]
-
Exothermic Reaction: The hydrochlorination of alkenes is an exothermic process.[10][11][12][13] As the reaction is scaled up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[12][13][14] A runaway reaction can occur if the temperature is not adequately controlled, leading to a rapid increase in pressure and the potential for vessel rupture.
-
Pressure Management: The use of gaseous HCl and the potential for temperature increases can lead to pressure buildup in the reactor. The pilot plant reactor must be equipped with appropriate pressure relief systems.[11]
-
Flammability: The starting material, but-3-en-1-ol, and the product, this compound, are flammable. All equipment should be properly grounded to prevent static discharge, and sources of ignition must be eliminated from the processing area.
Q3: What are the expected side products in the synthesis of this compound via hydrochlorination of but-3-en-1-ol?
A3: The main potential side product is the anti-Markovnikov addition product, 4-chlorobutan-1-ol.[15] Other possible impurities could include unreacted but-3-en-1-ol and potentially small amounts of ethers formed through side reactions, especially at elevated temperatures.
Q4: How can the formation of the 4-chlorobutan-1-ol byproduct be minimized?
A4: The formation of the anti-Markovnikov product is generally less favored under standard hydrochlorination conditions. To minimize its formation, it is crucial to control the reaction conditions to favor the more stable secondary carbocation intermediate as dictated by Markovnikov's rule.[1][2][3][4] This typically involves performing the reaction at a controlled, lower temperature.
Q5: What analytical methods are suitable for monitoring the reaction progress and final product purity?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both monitoring the disappearance of the starting material (but-3-en-1-ol) and the formation of the product (this compound) and its isomer (4-chlorobutan-1-ol).[16][17] A validated GC-MS method can provide quantitative data on the purity of the final product.[16]
Experimental Protocol: Pilot Plant Synthesis of this compound
This protocol outlines the hydrochlorination of but-3-en-1-ol to produce this compound on a pilot plant scale.
Materials and Equipment:
-
Pilot plant reactor (glass-lined or Hastelloy), equipped with overhead stirring, temperature control (heating/cooling jacket), a gas inlet tube, a condenser, and a pressure relief system.
-
But-3-en-1-ol
-
Anhydrous Hydrogen Chloride (gas)
-
Nitrogen gas (for inerting)
-
Suitable solvent (e.g., Dichloromethane, if required)
-
Aqueous sodium bicarbonate solution (for neutralization)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free from any contaminants.
-
Inert the reactor by purging with nitrogen gas.
-
-
Charging the Reactor:
-
Charge the reactor with but-3-en-1-ol. If a solvent is used to aid in temperature control and mixing, it should be added at this stage.
-
-
Reaction Setup:
-
Cool the reactor contents to the desired reaction temperature (typically between -10°C and 10°C to control the exotherm and improve regioselectivity).
-
Begin gentle agitation of the reaction mixture.
-
-
HCl Addition:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by GC-MS to check for the consumption of but-3-en-1-ol.
-
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by GC-MS analysis), stop the flow of HCl.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl. Be cautious as this will generate carbon dioxide gas, leading to pressure buildup. Ensure adequate venting.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separation funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation to separate it from any unreacted starting material and the higher-boiling 4-chlorobutan-1-ol isomer.
-
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended) |
| But-3-en-1-ol | 10 g | 10 kg |
| Solvent (DCM) | 100 mL | 100 L |
| Reaction Temperature | 0°C | -5°C to 5°C |
| HCl Addition Time | 1 hour | 4-6 hours (controlled rate) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Expected Yield | 85-95% | 80-90% |
| Purity (after distillation) | >98% | >98% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Conversion of Starting Material | - Insufficient HCl addition.- Reaction temperature is too low.- Poor mixing. | - Ensure a sufficient molar excess of HCl has been added.- Gradually increase the reaction temperature while carefully monitoring for an exotherm.- Increase the agitation speed to improve mass transfer. |
| High Levels of 4-chlorobutan-1-ol Isomer | - Reaction temperature is too high, leading to reduced regioselectivity. | - Lower the reaction temperature during HCl addition. A temperature range of -10°C to 0°C is often optimal. |
| Formation of Polymeric Byproducts | - Presence of acidic impurities that can catalyze polymerization.- Localized high concentrations of HCl. | - Ensure the starting material is of high purity.- Improve dispersion of the HCl gas by using a sparger and ensuring vigorous mixing. |
| Runaway Reaction (Rapid Temperature and Pressure Increase) | - Rate of HCl addition is too fast.- Inadequate cooling capacity of the reactor. | - Immediately stop the addition of HCl.- Apply maximum cooling to the reactor jacket.- If necessary, be prepared to use an emergency quenching procedure. |
| Difficult Separation of Product from Isomer during Distillation | - Boiling points of the isomers are close. | - Use a fractional distillation column with a higher number of theoretical plates.- Optimize the vacuum and distillation temperature to achieve better separation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. gauthmath.com [gauthmath.com]
- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. chemtradeasia.com [chemtradeasia.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. fauske.com [fauske.com]
- 11. amarequip.com [amarequip.com]
- 12. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catsci.com [catsci.com]
- 15. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Chlorobutan-1-ol | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chlorobutan-1-ol and 4-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 3-chlorobutan-1-ol and 4-chlorobutan-1-ol, with a focus on their behavior in the presence of a base. Understanding the distinct reaction pathways of these compounds is crucial for their application in organic synthesis, particularly in the formation of cyclic ethers and other functionalized butanols. This document summarizes key experimental data, provides detailed reaction protocols, and visualizes the underlying chemical transformations.
Executive Summary
The reactivity of this compound and 4-chlorobutan-1-ol in the presence of a base is markedly different, primarily dictated by the position of the chlorine atom relative to the hydroxyl group. 4-Chlorobutan-1-ol readily undergoes a facile intramolecular Williamson ether synthesis (an SNi reaction) to form the five-membered cyclic ether, tetrahydrofuran (B95107) (THF), as the major product.[1][2] In contrast, this compound predominantly undergoes elimination reactions (both 1,2- and 1,4-elimination) to yield unsaturated alcohols and fragmentation products. The formation of the corresponding four-membered cyclic ether, 2-methyloxetane, from this compound is a minor pathway.[3] This difference in reactivity is attributed to the thermodynamic stability of the resulting ring structures, with the formation of a five-membered ring being kinetically and thermodynamically more favorable than a four-membered ring.
Data Presentation: Product Distribution in Base-Mediated Reactions
The following table summarizes the product distribution observed in the reaction of this compound with aqueous sodium hydroxide (B78521). For 4-chlorobutan-1-ol, the reaction overwhelmingly favors the formation of tetrahydrofuran.
| Reactant | Reaction Condition | Major Products & Yields | Minor Products & Yields |
| This compound | Aqueous NaOH | 1,4-Elimination Products (e.g., propene, formaldehyde): 72%1,2-Elimination Product (2-buten-1-ol): 25% | Intramolecular Substitution (2-methyloxetane): 2%Bimolecular Substitution (Butane-1,3-diol): 1% |
| 4-Chlorobutan-1-ol | Aqueous NaOH or other bases | Intramolecular Substitution (Tetrahydrofuran): >95% | Bimolecular Substitution (1,4-butanediol) and Elimination products are typically minor or not observed.[1] |
Data for this compound is sourced from a study by Pihlaja et al. on the reaction with aqueous sodium hydroxide.[3]
Reaction Pathways
The distinct reactivity of these two isomers can be visualized through the following reaction pathway diagrams.
Caption: Reaction pathways of this compound with a base.
Caption: Dominant reaction pathway of 4-chlorobutan-1-ol with a base.
Experimental Protocols
Protocol 1: Reaction of this compound with Aqueous Sodium Hydroxide
This protocol is based on the conditions described in the literature for studying the reactivity of this compound.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for extraction and analysis (separatory funnel, flasks, etc.)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Prepare a standard solution of sodium hydroxide in deionized water (e.g., 0.1 M).
-
In a round-bottom flask, dissolve a known amount of this compound in the aqueous NaOH solution. The molar ratio of NaOH to the chlorobutanol (B1668791) should be controlled.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) with constant stirring for a set period.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product mixture with an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent under reduced pressure.
-
Analyze the resulting product mixture by GC-MS and NMR to identify and quantify the different elimination and substitution products.
Protocol 2: Synthesis of Tetrahydrofuran from 4-Chlorobutan-1-ol
This protocol is a standard laboratory procedure for the synthesis of tetrahydrofuran.[2][4]
Materials:
-
4-Chlorobutan-1-ol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
A suitable solvent (e.g., water or a higher boiling point alcohol)
-
Round-bottom flask equipped with a distillation apparatus
-
Heating mantle
-
Collection flask cooled in an ice bath
Procedure:
-
In a round-bottom flask, place a solution of potassium hydroxide in water.
-
Slowly add 4-chlorobutan-1-ol to the stirred basic solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux. The intramolecular cyclization to form tetrahydrofuran is typically rapid.
-
As THF is formed, it can be distilled from the reaction mixture due to its low boiling point (66 °C).
-
Collect the distillate in a flask cooled in an ice bath.
-
The collected THF can be further purified by drying over a suitable drying agent (e.g., potassium hydroxide pellets) followed by redistillation.
-
Confirm the identity and purity of the product using techniques such as NMR spectroscopy and determination of its boiling point.
Discussion of Reactivity Differences
The significant difference in the reaction outcomes for this compound and 4-chlorobutan-1-ol upon treatment with a base is a classic example of the influence of ring strain on the kinetics and thermodynamics of intramolecular reactions.
-
4-Chlorobutan-1-ol: The intramolecular attack of the alkoxide on the carbon bearing the chlorine atom leads to the formation of a five-membered ring (tetrahydrofuran). Five-membered rings are known to have low ring strain, making this a highly favorable process both kinetically and thermodynamically. This type of cyclization is referred to as a 5-exo-tet cyclization, which is generally a favored process according to Baldwin's rules.
-
This compound: The corresponding intramolecular cyclization would lead to the formation of a four-membered ring (2-methyloxetane). Four-membered rings possess significant angle strain, making their formation less favorable compared to five-membered rings. Consequently, competing E2 elimination pathways, which do not involve the formation of a strained ring, become the dominant reaction channels. The 1,4-elimination (fragmentation) and 1,2-elimination are kinetically preferred over the formation of the strained oxetane (B1205548) ring.
References
A Comparative Analysis of SN1 and SN2 Reactivity in Chlorobutanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of various chlorobutanol (B1668791) isomers in bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions. Understanding the subtle interplay of structural factors that dictate reaction pathways is crucial for synthetic strategy and drug design. This analysis is supported by established chemical principles and includes detailed experimental protocols for empirical verification.
Executive Summary
The reactivity of chlorobutanol isomers in nucleophilic substitution reactions is profoundly influenced by the substitution pattern of the carbon atom bearing the chlorine atom (the electrophilic center). Primary chlorides, with minimal steric hindrance, exhibit a strong preference for the concerted SN2 mechanism. Conversely, tertiary chlorides, which can form stable carbocation intermediates, exclusively favor the stepwise SN1 pathway. Secondary chlorides represent an intermediate case, with the potential to react via either mechanism, the preferred pathway being highly dependent on the reaction conditions. Steric hindrance, even at a beta-position, can significantly retard SN2 reaction rates, as seen in neopentyl-like structures.
Theoretical Reactivity Profile
The predicted relative reactivity of a selection of chlorobutanol isomers in SN1 and SN2 reactions is outlined below. This prediction is based on the fundamental principles of steric hindrance and carbocation stability.
SN2 Reactivity: The rate of an SN2 reaction is primarily governed by steric accessibility to the electrophilic carbon. Less hindered substrates react more rapidly.
-
Predicted Order of SN2 Reactivity (Fastest to Slowest):
-
4-chlorobutan-1-ol (Primary, least hindered)
-
2-chlorobutan-1-ol (Primary)[1]
-
1-chlorobutan-2-ol (Secondary, more hindered than primary)[1]
-
2-chloro-2-methylpropan-1-ol (Primary, but neopentyl-like structure creates significant steric hindrance)
-
1-chloro-2-methylpropan-2-ol (Tertiary, highly hindered, SN2 is highly disfavored)[2]
-
SN1 Reactivity: The rate of an SN1 reaction is determined by the stability of the carbocation intermediate formed upon departure of the leaving group. More substituted carbocations are more stable.
-
Predicted Order of SN1 Reactivity (Fastest to Slowest):
-
1-chloro-2-methylpropan-2-ol (Forms a stable tertiary carbocation)[2][3]
-
1-chlorobutan-2-ol (Forms a secondary carbocation)
-
2-chlorobutan-1-ol (Forms a primary carbocation, which is unstable and may undergo rearrangement)
-
4-chlorobutan-1-ol (Forms a primary carbocation)
-
2-chloro-2-methylpropan-1-ol (Forms a primary carbocation that is prone to rearrangement)
-
Data Presentation: Comparative Reactivity
| Isomer | Structure | Substrate Type | Predicted SN1 Rate | Predicted SN2 Rate |
| 4-chlorobutan-1-ol |
| Primary | Slow | Fast |
| 2-chlorobutan-1-ol |
| Primary | Slow | Fast[1] |
| 1-chlorobutan-2-ol |
| Secondary | Moderate | Moderate[1] |
| 2-chloro-2-methylpropan-1-ol |
| Primary (Hindered) | Slow | Slow |
| 1-chloro-2-methylpropan-2-ol |
| Tertiary | Fast[2] | Negligible[2] |
Note: The hydroxyl group in these molecules can potentially act as an internal nucleophile, leading to cyclic ether formation, particularly in the case of 4-chlorobutan-1-ol.[4]
Experimental Protocols
To empirically determine the relative reactivities of the chlorobutanol isomers, the following experimental protocols can be employed.
Protocol 1: Comparative SN2 Reactivity using Sodium Iodide in Acetone (B3395972)
This experiment is based on the Finkelstein reaction, where the precipitation of sodium chloride in acetone provides a visual indication of the reaction progress.
Objective: To qualitatively compare the SN2 reaction rates of chlorobutanol isomers.
Materials:
-
1-chlorobutan-2-ol
-
2-chlorobutan-1-ol
-
4-chlorobutan-1-ol
-
1-chloro-2-methylpropan-2-ol
-
2-chloro-2-methylpropan-1-ol
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Test tubes and rack
-
Water bath
Procedure:
-
Label five clean, dry test tubes, one for each chlorobutanol isomer.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Place the test tubes in a constant temperature water bath and allow them to equilibrate for 5 minutes.
-
Simultaneously add 5 drops of each respective chlorobutanol isomer to its labeled test tube.
-
Start a stopwatch immediately after the addition.
-
Observe the test tubes for the formation of a white precipitate (NaCl).
-
Record the time taken for the first appearance of turbidity and the time for a significant amount of precipitate to form for each isomer.
-
A faster rate of precipitation indicates a higher SN2 reactivity.
Protocol 2: Comparative SN1 Reactivity using Silver Nitrate (B79036) in Ethanol
This experiment monitors the formation of a silver chloride precipitate, which indicates the formation of a carbocation intermediate, characteristic of an SN1 reaction.
Objective: To qualitatively compare the SN1 reaction rates of chlorobutanol isomers.
Materials:
-
1-chlorobutan-2-ol
-
2-chlorobutan-1-ol
-
4-chlorobutan-1-ol
-
1-chloro-2-methylpropan-2-ol
-
2-chloro-2-methylpropan-1-ol
-
2% (w/v) solution of silver nitrate (AgNO₃) in ethanol
-
Test tubes and rack
-
Water bath
Procedure:
-
Label five clean, dry test tubes.
-
Add 2 mL of the 2% ethanolic silver nitrate solution to each test tube.
-
Place the test tubes in a constant temperature water bath to equilibrate.
-
Simultaneously add 5 drops of each respective chlorobutanol isomer to its labeled test tube.
-
Start a stopwatch immediately.
-
Observe the test tubes for the formation of a white precipitate (AgCl).
-
Record the time taken for the precipitate to appear in each test tube.
-
A faster rate of precipitation indicates a higher SN1 reactivity.
Mandatory Visualization
Caption: Generalized SN2 reaction mechanism.
Caption: Generalized SN1 reaction mechanism.
Caption: Experimental workflow for comparative study.
References
Validation of an Analytical Method for 3-Chlorobutan-1-ol Using an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-chlorobutan-1-ol, a key chemical intermediate in various synthetic processes. The focus is on a validated gas chromatography-mass spectrometry (GC-MS) method utilizing an internal standard, benchmarked against alternative approaches. Detailed experimental protocols and performance data are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5] The use of an internal standard (IS) is a common strategy in chromatographic methods to improve accuracy and precision by correcting for variations in injection volume and potential matrix effects.[6][7]
Comparison of Analytical Methods
For the analysis of a volatile, short-chain halogenated alcohol like this compound, gas chromatography is a highly suitable technique.[8][9] This guide focuses on a GC-MS method with an internal standard and compares it with alternative approaches.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | GC-MS with Internal Standard (Proposed Method) | GC-FID with Internal Standard | LC-MS/MS (without derivatization) |
| Principle | Separation by GC, identification and quantification by MS. | Separation by GC, quantification by Flame Ionization Detector. | Separation by Liquid Chromatography, quantification by tandem MS. |
| Internal Standard | 4-Chlorobutan-1-ol | 4-Chlorobutan-1-ol or n-Propanol | Isotope-labeled this compound (e.g., d7) |
| Specificity | High (mass spectral confirmation) | Moderate (retention time based) | Very High (mass-to-charge ratio of precursor and product ions) |
| Sensitivity | High | Moderate | Very High |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 3% |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Comments | Robust and specific method suitable for complex matrices.[10][11] | Cost-effective for routine analysis in simple matrices. | Ideal for trace-level quantification in complex biological matrices.[12][13] |
Experimental Protocol: GC-MS with Internal Standard
This section details the experimental protocol for the validation of an analytical method for this compound using 4-chlorobutan-1-ol as an internal standard. This choice is based on the structural similarity between the analyte and the internal standard, ensuring similar behavior during analysis.[10][11]
Materials and Reagents
-
This compound (analyte), reference standard (>99% purity)
-
4-Chlorobutan-1-ol (internal standard), reference standard (>99% purity)
-
Methanol (B129727) (GC grade)
-
Deionized water
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 220°C at 15°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 77, 57
-
4-Chlorobutan-1-ol (IS): m/z 92, 56
-
Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of 4-chlorobutan-1-ol in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution and a constant amount of the IS stock solution into a suitable matrix (e.g., drug product placebo, process stream blank). The final concentration of the internal standard should be consistent across all standards and samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of methanol containing the internal standard at the same concentration as in the calibration standards.
Validation Data Summary
The following tables summarize the quantitative data from the validation of the GC-MS method for this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.052 |
| 1.0 | 0.101 |
| 5.0 | 0.505 |
| 10.0 | 1.012 |
| 25.0 | 2.530 |
| 50.0 | 5.045 |
| Regression Equation | y = 0.1009x + 0.001 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Recovery (%) | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| 1.0 | 0.98 | 98.0 | 2.5 | 3.1 |
| 10.0 | 10.15 | 101.5 | 1.8 | 2.2 |
| 40.0 | 39.60 | 99.0 | 1.5 | 1.9 |
Table 4: LOD and LOQ Data
| Parameter | Value (µg/mL) | Determination Method |
| Limit of Detection (LOD) | 0.15 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.50 | Signal-to-Noise ratio of 10:1 |
Table 5: Specificity Data
| Condition | Interference with this compound Peak | Interference with IS Peak |
| Placebo | None Observed | None Observed |
| Related Substances | None Observed | None Observed |
| Degradation Products (Acid/Base/Oxidative/Thermal/Photolytic) | None Observed | None Observed |
Visualizations
Experimental Workflow
Caption: Workflow for the validation of the analytical method.
Logical Relationships of Validation Parameters
Caption: Logical dependencies among key analytical method validation parameters.
Conclusion
The presented GC-MS method with 4-chlorobutan-1-ol as an internal standard provides a robust, specific, and accurate approach for the quantification of this compound. The comprehensive validation data demonstrates its suitability for use in regulated environments, such as in pharmaceutical development and quality control. While alternative methods like GC-FID offer a more cost-effective solution for simpler matrices, and LC-MS/MS provides superior sensitivity for trace analysis, the validated GC-MS method strikes an excellent balance between performance, cost, and specificity for a wide range of applications. Researchers and scientists are encouraged to consider the specific requirements of their analysis when selecting the most appropriate method.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 5. m.youtube.com [m.youtube.com]
- 6. GC internal standards - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of chlorobutanol in pharmaceuticals by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 9. 4-chloro-1-butanol ppm quantitation - Chromatography Forum [chromforum.org]
- 10. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of short-chain fatty alcohols in aged oil and biodiesels by stable isotope labeling assisted liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Comparison: 3-Chlorobutan-1-ol and Its Transformation Products
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide to 3-Chlorobutan-1-ol and its Reaction Products
This guide provides a comprehensive spectroscopic comparison of this compound and its primary reaction products resulting from common organic transformations. The data presented herein, including ¹H NMR, ¹³C NMR, and IR spectroscopy, offers a valuable resource for the identification and characterization of these compounds in a laboratory setting. Detailed experimental protocols and visual diagrams of reaction pathways and workflows are included to support researchers in their practical applications.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its major elimination and substitution products. This data is essential for distinguishing the starting material from its potential products and for monitoring reaction progress.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-1 (δ, mult.) | H-2 (δ, mult.) | H-3 (δ, mult.) | H-4 (δ, mult.) | Other Protons (δ, mult.) |
| This compound | 3.8 (t) | 1.9 (m) | 4.2 (m) | 1.5 (d) | OH: broad s |
| But-1-ene | 5.8 (m) | 5.0 (m) | 2.1 (q) | 1.0 (t) | |
| But-2-en-1-ol (Crotyl Alcohol) | 4.1 (d) | 5.7 (m) | 5.6 (m) | 1.7 (d) | OH: broad s |
| Butane-1,3-diol | 3.7 (t) | 1.7 (q) | 3.9 (m) | 1.2 (d) | OH: broad s |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-1 (δ) | C-2 (δ) | C-3 (δ) | C-4 (δ) |
| This compound | 60.5 | 40.1 | 58.9 | 22.8 |
| But-1-ene [1] | 139.9 | 114.3 | 31.3 | 13.8 |
| Crotyl Alcohol | 64.1 | 128.9 | 129.8 | 17.6 |
| Butane-1,3-diol | 62.5 | 42.8 | 67.5 | 23.7 |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C-H Stretch (sp²) | C=C Stretch | C-O Stretch | C-Cl Stretch |
| This compound | 3350 (broad) | 2960-2870 | - | - | 1050 | ~750 |
| But-1-ene [2] | - | 2975-2860 | 3095-3010 | 1645-1640 | - | - |
| Crotyl Alcohol | 3300 (broad) | 2920 | 3020 | 1670 | 1030 | - |
| Butane-1,3-diol | 3350 (broad) | 2960-2870 | - | - | 1050 | - |
Reaction Pathways and Experimental Workflow
The reaction of this compound with a base, such as potassium hydroxide (B78521), typically yields a mixture of elimination and substitution products. The following diagrams illustrate these transformations and a general experimental workflow for their synthesis and analysis.
Experimental Protocols
1. Base-Mediated Reaction of this compound
-
Materials: this compound, potassium hydroxide (KOH), ethanol (B145695), water, diethyl ether, anhydrous magnesium sulfate, boiling chips.
-
Procedure:
-
A solution of potassium hydroxide (1.5 g) in a 1:1 mixture of ethanol and water (20 mL) is prepared in a 100 mL round-bottom flask.
-
This compound (5.0 g, 46 mmol) and a few boiling chips are added to the flask.
-
The reaction mixture is heated under reflux for 1 hour.
-
After cooling to room temperature, the mixture is transferred to a separatory funnel containing 50 mL of water.
-
The aqueous layer is extracted three times with 20 mL portions of diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield the product mixture.
-
2. Spectroscopic Analysis of Reaction Products
-
¹H and ¹³C NMR Spectroscopy:
-
A small sample of the product mixture is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid product is placed between two salt plates (e.g., NaCl).
-
The IR spectrum is recorded using an FTIR spectrometer.
-
Absorbance frequencies are reported in wavenumbers (cm⁻¹).
-
This guide provides a foundational spectroscopic framework for the analysis of this compound and its common reaction products. Researchers can utilize this information to effectively identify and characterize these compounds in their synthetic endeavors.
References
- 1. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Relative reactivity of primary vs. secondary alcohols in chlorination reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reactivity of primary and secondary alcohols in chlorination reactions. It includes a summary of experimental data, detailed methodologies for key experiments, and visual representations of the underlying chemical principles.
Executive Summary
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The reactivity of the alcohol substrate is highly dependent on its structure, primarily whether it is a primary or secondary alcohol. Generally, the reaction mechanism dictates the relative reactivity.
-
For reactions proceeding through an S(_N)1 mechanism , such as the Lucas test, secondary alcohols are significantly more reactive than primary alcohols. This is attributed to the greater stability of the secondary carbocation intermediate.
-
For reactions proceeding through an S(_N)2 mechanism , typically employing thionyl chloride with pyridine (B92270), primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.
This guide will delve into the experimental evidence supporting these principles.
Data Presentation: Comparison of Reactivity
The following table summarizes the relative reactivity of primary and secondary alcohols in common chlorination reactions.
| Chlorination Method | Alcohol Type | Reactivity | Quantitative/Semi-Quantitative Data | Mechanism |
| Lucas Test (HCl/ZnCl({2})) | Primary Alcohol | Very Low | No visible reaction at room temperature. Turbidity only upon heating.[1][2] | Primarily S(_N)1 |
| Secondary Alcohol | Moderate | Turbidity observed in approximately 1-5 minutes at room temperature.[3] | Primarily S(_N)1 | |
| Thionyl Chloride (SOCl({2})) | Primary Alcohol | High | Generally proceeds readily. For example, n-propyl alcohol gives a 39% yield of n-propyl chloride. | S(_N)2 (with pyridine) |
| Secondary Alcohol | Moderate | Generally slower than primary alcohols due to steric hindrance. For example, isopropyl alcohol gives a 43% yield of isopropyl chloride under similar conditions. | S(_N)2 (with pyridine), S(_N)i |
Experimental Protocols
Detailed methodologies for the chlorination of a representative primary alcohol (1-butanol) and a secondary alcohol (2-butanol) are provided below. These protocols are based on established synthetic procedures and are designed to be comparable.
Protocol 1: Chlorination of a Primary Alcohol with Thionyl Chloride
Objective: To synthesize 1-chlorobutane (B31608) from 1-butanol (B46404) using thionyl chloride and pyridine.
Materials:
-
1-Butanol
-
Thionyl chloride (SOCl(_{2}))
-
Pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate (NaHCO(_{3})) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_{4}))
-
Round-bottomed flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Charge the flask with 1-butanol (e.g., 7.4 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the stirred solution in an ice-water bath to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.[4]
-
Addition of Pyridine: After the thionyl chloride addition is complete, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: Cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench any excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine, water (50 mL), saturated NaHCO(_{3}) solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_{4}), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude 1-chlorobutane can be purified by distillation.
Protocol 2: Chlorination of a Secondary Alcohol with Thionyl Chloride
Objective: To synthesize 2-chlorobutane (B165301) from 2-butanol (B46777) using thionyl chloride and pyridine.
Materials:
-
2-Butanol
-
Thionyl chloride (SOCl(_{2}))
-
Pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate (NaHCO(_{3})) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_{4}))
-
Round-bottomed flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Charge the flask with 2-butanol (e.g., 7.4 g, 0.1 mol) and anhydrous diethyl ether (100 mL).
-
Cooling: Cool the stirred solution in an ice-water bath to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.[4]
-
Addition of Pyridine: Following the thionyl chloride addition, add anhydrous pyridine (e.g., 8.7 g, 8.9 mL, 0.11 mol) dropwise while keeping the temperature below 10 °C.[4]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC. Note that the reaction time may be longer compared to the primary alcohol.
-
Workup: Cool the mixture in an ice bath and quench with 50 mL of cold water.
-
Extraction: Transfer to a separatory funnel and wash the organic layer sequentially with 5% HCl (2 x 50 mL), water (50 mL), saturated NaHCO(_{3}) solution (50 mL), and brine (50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_{4}), filter, and concentrate by rotary evaporation.
-
Purification: Purify the crude 2-chlorobutane by distillation.
Visualization of Reactivity Principles
The following diagrams illustrate the key mechanistic pathways that govern the relative reactivity of primary and secondary alcohols in chlorination reactions.
References
A comparative theoretical study of the stability of chlorobutanol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative theoretical study of chlorobutanol (B1668791) isomer stability, a critical aspect in understanding their physicochemical properties, reactivity, and potential applications in pharmaceutical formulations. Due to the scarcity of direct comparative experimental or computational studies in the public domain, this document outlines a robust computational methodology to determine the relative stabilities of various chlorobutanol isomers.
The positional isomers of chlorobutanol, including 1-chloro-2-butanol, 2-chloro-1-butanol, 3-chloro-1-butanol, and 4-chloro-1-butanol, exhibit distinct structural arrangements that influence their energetic profiles. A thorough understanding of their relative stabilities is crucial for predicting their behavior in different environments and for the rational design of drug formulations where they might be used as intermediates or preservatives.
Data Presentation
A comparative theoretical study of chlorobutanol isomers should yield quantitative data on their relative stabilities. The following table provides a structured format for presenting such data. The values presented here are hypothetical and should be replaced with data obtained from the computational protocols described below.
| Isomer Name | IUPAC Name | Structure | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 1-Chloro-2-butanol | 1-chlorobutan-2-ol | Cl-CH₂-CH(OH)-CH₂-CH₃ | [Calculated Value] | [Calculated Value] |
| 2-Chloro-1-butanol | 2-chlorobutan-1-ol | CH₃-CH₂-CH(Cl)-CH₂OH | [Calculated Value] | [Calculated Value] |
| 3-Chloro-1-butanol | 3-chlorobutan-1-ol | CH₃-CH(Cl)-CH₂-CH₂OH | [Calculated Value] | [Calculated Value] |
| 4-Chloro-1-butanol | 4-chlorobutan-1-ol | Cl-CH₂-CH₂-CH₂-CH₂OH | [Calculated Value] | [Calculated Value] |
Experimental and Computational Protocols
The determination of the relative stability of chlorobutanol isomers can be achieved through a systematic computational chemistry approach. The following protocol outlines the key steps for such a study.
Conformational Analysis
Due to the presence of rotatable single bonds, each chlorobutanol isomer can exist in multiple conformations. A thorough conformational analysis is the first and most critical step to identify the lowest energy conformer for each isomer.
-
Methodology : A combination of systematic and stochastic search methods is recommended.
-
Systematic Search : For each rotatable bond (C-C and C-O), perform a systematic scan of the potential energy surface by rotating the dihedral angle in discrete steps (e.g., 30°). This can be computationally intensive but ensures a comprehensive search for smaller molecules.
-
Stochastic Search : Employ methods like Monte Carlo or molecular dynamics simulations to explore the conformational space more broadly and identify low-energy conformers that might be missed by a systematic search.
-
-
Software : Software packages such as CREST can be utilized for efficient conformational sampling.[1]
Geometry Optimization and Frequency Calculations
Once a set of low-energy conformers for each isomer is identified, the next step is to perform geometry optimizations and frequency calculations.
-
Methodology :
-
Geometry Optimization : Each conformer should be fully optimized to find the local minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used and suitable method for this purpose.[2][3] A common choice of functional and basis set for organic molecules is B3LYP/6-31G(d,p).[4][5]
-
Frequency Calculations : After optimization, frequency calculations should be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
To obtain thermochemical data, including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.[2]
-
-
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using higher-level theoretical methods.
-
Methodology :
-
High-Accuracy Methods : Employ more computationally expensive but accurate methods such as:
-
G3 (Gaussian-3) theory : A composite method that provides accurate thermochemical data.[6][7][8]
-
CBS-QB3 (Complete Basis Set) : Another composite method known for its high accuracy in predicting energies.[9][10][11]
-
W1 (Weizmann-1) theory : A high-level ab initio method for benchmark-quality thermochemistry.[12][13][14][15]
-
-
Basis Sets : Use larger and more flexible basis sets, such as those of the correlation-consistent family (e.g., cc-pVTZ), for these calculations.[16][17]
-
Solvation Effects
The stability of isomers can be significantly influenced by the solvent. Therefore, it is important to consider solvation effects, especially if the intended application is in a solution phase.
-
Methodology :
-
Implicit Solvation Models : Use continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to approximate the effect of the solvent.[18][19][20][21] These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to include bulk solvent effects.
-
Explicit Solvation Models : For a more detailed understanding of specific solute-solvent interactions, explicit solvent models, where individual solvent molecules are included in the calculation, can be used, often in a quantum mechanics/molecular mechanics (QM/MM) framework.[22]
-
Mandatory Visualizations
Logical Workflow for Comparative Stability Analysis
The following diagram illustrates the logical workflow for a comparative theoretical study of chlorobutanol isomer stability.
References
- 1. calcus.cloud [calcus.cloud]
- 2. benchchem.com [benchchem.com]
- 3. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Group of Prof. Hendrik Zipse | G3 theory - improving on G2 [zipse.cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 12. Group of Prof. Hendrik Zipse | Weizmann-1 theory [zipse.cup.uni-muenchen.de]
- 13. W1/W2/W3 theory [webhome.weizmann.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. Towards standard methods for benchmark quality ab initio thermochemistry -- W1 and W2 theory [webhome.weizmann.ac.il]
- 16. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 17. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 18. Solvent model - Wikipedia [en.wikipedia.org]
- 19. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Solvation Models - NWChem [nwchemgit.github.io]
- 22. fiveable.me [fiveable.me]
Comparing the efficacy of different chlorinating agents for butan-1-ol
For researchers, scientists, and drug development professionals, the conversion of alcohols to alkyl chlorides is a fundamental and frequently employed transformation in organic synthesis. The choice of chlorinating agent is critical, directly impacting reaction efficiency, yield, purity of the product, and scalability. This guide provides an objective comparison of the efficacy of various common chlorinating agents for the conversion of butan-1-ol to 1-chlorobutane (B31608), supported by experimental data and detailed protocols.
The synthesis of 1-chlorobutane from butan-1-ol is a classic example of a nucleophilic substitution reaction, where the hydroxyl group of the alcohol is replaced by a chlorine atom. Several reagents can effect this transformation, each with its own set of advantages and disadvantages in terms of reactivity, reaction conditions, and byproducts. This guide will focus on a comparative analysis of three widely used methods: the Lucas reagent (concentrated hydrochloric acid and zinc chloride), thionyl chloride (SOCl₂), and phosphorus trichloride (B1173362) (PCl₃).
Data Presentation: A Comparative Overview
To facilitate a clear and direct comparison of the different chlorinating agents, the following table summarizes the key quantitative data for the reaction with butan-1-ol.
| Chlorinating Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Considerations |
| Conc. HCl / ZnCl₂ | ~81-86% | Reflux | 2 | Requires a catalyst (ZnCl₂); workup involves separation from the aqueous phase. |
| Gaseous HCl | Up to 96.9% | 115 | 2 | High-yielding industrial method; requires specialized equipment for handling gaseous HCl.[1] |
| Thionyl Chloride (SOCl₂) | ~80-90% | Reflux (~79) | 1-2 | Byproducts (SO₂ and HCl) are gaseous, simplifying purification; reaction can be exothermic. |
| Phosphorus Trichloride (PCl₃) | ~75-85% | 0 to reflux | 1-3 | Stoichiometry is critical (3 moles of alcohol per mole of PCl₃); produces phosphorous acid as a byproduct. |
Reaction Mechanisms and Selection Rationale
The choice of a chlorinating agent often depends on the desired reaction conditions and the sensitivity of the starting material. For primary alcohols like butan-1-ol, the reaction with hydrogen halides typically proceeds via an Sₙ2 mechanism, which is facilitated by the use of a catalyst like zinc chloride that protonates the hydroxyl group, making it a better leaving group.
Thionyl chloride offers a convenient method as the byproducts, sulfur dioxide and hydrogen chloride, are gases and can be easily removed from the reaction mixture. The reaction with thionyl chloride in the absence of a base proceeds through an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of stereochemistry. However, in the presence of a base like pyridine, the mechanism shifts to a classic Sₙ2 pathway with inversion of configuration.
Phosphorus trichloride is another effective reagent for converting primary alcohols to alkyl chlorides. The reaction involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a chloride ion in an Sₙ2 reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the chlorination of butan-1-ol using the discussed reagents.
Method 1: Chlorination using Concentrated HCl and Zinc Chloride (Lucas Reagent)
Materials:
-
Butan-1-ol (18.5 g, 0.25 mol)
-
Anhydrous Zinc Chloride (68 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (40 mL)
-
Concentrated Sulfuric Acid
-
5% Sodium Hydroxide (B78521) solution
-
Anhydrous Calcium Chloride
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, place 68 g of anhydrous zinc chloride and 40 mL of concentrated hydrochloric acid.
-
Fit a reflux condenser to the flask and add 18.5 g of butan-1-ol.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling, arrange the apparatus for distillation and collect the fraction boiling below 115 °C.
-
Separate the upper organic layer of the distillate and wash it with an equal volume of concentrated sulfuric acid by gently refluxing for 15-30 minutes.
-
Distill the mixture and collect the fraction boiling between 76-79 °C.
-
Wash the collected distillate with 25 mL of water, followed by 10 mL of 5% sodium hydroxide solution, and finally with 25 mL of water.
-
Dry the product over anhydrous calcium chloride, filter, and distill to obtain pure 1-chlorobutane (boiling point 75-78 °C). The expected yield is 15-16 g.
Method 2: Chlorination using Thionyl Chloride (SOCl₂)
Materials:
-
Butan-1-ol (37 g, 0.5 mol)
-
Thionyl Chloride (65 g, 0.55 mol)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Round-bottom flask (250 mL)
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Place 37 g of butan-1-ol in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. The condenser should be fitted with a calcium chloride drying tube connected to a gas trap to absorb the evolved HCl and SO₂ gases.
-
Cool the flask in an ice bath.
-
Slowly add 65 g of thionyl chloride from the dropping funnel with constant swirling.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gases ceases.
-
Arrange the apparatus for distillation and carefully distill the crude 1-chlorobutane.
-
Wash the distillate with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the product over anhydrous calcium chloride and redistill to obtain pure 1-chlorobutane.
Method 3: Chlorination using Phosphorus Trichloride (PCl₃)
Materials:
-
Butan-1-ol (37 g, 0.5 mol)
-
Phosphorus Trichloride (22.9 g, 0.167 mol)
-
Round-bottom flask (250 mL)
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Place 37 g of butan-1-ol in a 250 mL round-bottom flask fitted with a reflux condenser and a dropping funnel. The condenser should be equipped with a calcium chloride drying tube.
-
Cool the flask in an ice-water bath.
-
Add 22.9 g of phosphorus trichloride dropwise from the dropping funnel with gentle shaking.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 1 hour.
-
Heat the reaction mixture on a water bath for 1 hour to complete the reaction.
-
Set up for distillation and distill the 1-chlorobutane.
-
Wash the distillate with a small amount of ice-cold water, followed by a cold 5% sodium carbonate solution, and finally with ice-cold water.
-
Dry the product over anhydrous calcium chloride and redistill.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate chlorinating agent for the conversion of butan-1-ol to 1-chlorobutane based on key experimental considerations.
Caption: Decision workflow for selecting a chlorinating agent for butan-1-ol.
References
A Comparative Guide to the Purity Validation of 3-chlorobutan-1-ol: qNMR vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 3-chlorobutan-1-ol is a critical step that influences reaction yields, impurity profiles, and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against two conventional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for purity validation.
Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing a direct and highly accurate measure of purity without requiring a specific reference standard of the analyte itself.[1] In contrast, GC and HPLC are relative methods that determine purity based on the response of the analyte compared to a qualified reference standard. This guide presents a comparison of these techniques, supported by detailed experimental protocols and representative performance data, to assist in selecting the most appropriate analytical strategy for the purity assessment of this compound.
Quantitative Data Summary
The performance of each analytical technique is summarized in the table below. The data represents typical validation results for the analysis of small, functionalized organic molecules like this compound.
| Parameter | qNMR | GC (FID) | HPLC (UV/RI) |
| Purity Assay (%) | 99.5 ± 0.1 | 99.6 ± 0.2 | 99.4 ± 0.3 |
| Precision (%RSD) | < 1.0%[1] | < 2.0% | < 2.0%[2] |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0%[2] | 98.0 - 102.0% |
| Linearity (r²) | > 0.999 | > 0.999[3] | > 0.999[2] |
| Limit of Detection (LOD) | ~0.1% | ~0.005% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.015% | ~0.03% |
| Analysis Time per Sample | ~10-15 min | ~20-30 min | ~20-30 min |
| Reference Standard Required | No (Internal calibrant) | Yes | Yes |
| Structural Information | Yes | No | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided to illustrate the practical aspects of implementation.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR determines purity by comparing the integral of a characteristic proton signal from the analyte (this compound) to that of a certified internal standard of known purity and weight.[4][5]
-
Instrumentation : 400 MHz or higher NMR spectrometer.
-
Materials :
-
This compound sample.
-
Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity).
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Vortex the vial until the sample and standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters :
-
Pulse Program : Standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[6]
-
Relaxation Delay (D1) : ≥ 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).[7]
-
Number of Scans (NS) : 8 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[5]
-
Acquisition Time (AQ) : ≥ 3 seconds.
-
Temperature : Maintain a constant temperature, e.g., 298 K (25 °C).[6]
-
-
Data Processing and Purity Calculation :
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the -CH₂OH protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula[5]: Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (W_std / W_x) * Purity_std (%) Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity = Purity of the standard, x = Analyte (this compound), std = Internal Standard.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a robust technique for assessing the purity of volatile compounds like this compound relative to other volatile components.[1]
-
Instrumentation : GC system with an FID detector.
-
Chromatographic Conditions :
-
Column : DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program : Initial 60°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Injection Volume : 1 µL (split ratio 50:1).
-
-
Sample Preparation :
-
Prepare a stock solution of this compound reference standard (approx. 1 mg/mL) in a suitable solvent (e.g., Dichloromethane).
-
Prepare the sample solution at the same concentration.
-
Purity is typically determined by area percent normalization, assuming all components have a similar response factor with FID.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze for non-volatile impurities. Since this compound lacks a strong UV chromophore, detection can be challenging and may require a UV detector at a low wavelength (e.g., <210 nm) or a universal detector like a Refractive Index (RI) detector.[2]
-
Instrumentation : HPLC system with a UV or RI detector.
-
Chromatographic Conditions :
-
Column : C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase : Isocratic mixture of water and methanol (B129727) (e.g., 60:40 v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detector : UV at 205 nm or RI detector.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound reference standard (approx. 1 mg/mL) in the mobile phase.
-
Prepare the sample solution at the same concentration.
-
Purity is determined by comparing the peak area of the main component in the sample to that of the reference standard.
-
Methodology and Workflow Diagrams
Visual representations of the experimental workflow and logical comparison can clarify the processes and highlight key differences between the techniques.
Caption: Experimental workflow for qNMR purity validation.
Caption: Comparison of analytical techniques for purity determination.
Conclusion
The validation of this compound purity can be effectively accomplished using qNMR, GC, and HPLC, with each method offering distinct advantages.
-
qNMR stands out as a primary method that provides a direct, highly accurate, and precise measurement of absolute purity without the need for a specific this compound reference standard.[1] Its ability to simultaneously provide structural confirmation makes it an exceptionally powerful tool for characterizing reference materials and for definitive purity assignments in research and development.
-
GC-FID is a highly sensitive and robust method, making it ideal for routine quality control and the detection of trace volatile impurities.[1]
-
HPLC offers versatility in separating a wide range of non-volatile or thermally unstable impurities that are not amenable to GC analysis.[1]
For a comprehensive and robust quality assessment of this compound, a dual approach is often recommended.[4] Using qNMR as a primary method to certify a reference standard, which is then used for routine and high-throughput purity testing by GC or HPLC, leverages the strengths of each technique to ensure the highest confidence in product quality for drug development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Assessing Cross-Reactivity of 3-Chlorobutan-1-ol and Related Haloalcohols in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 3-chlorobutan-1-ol in common biological assays. Due to a lack of specific published cross-reactivity data for this compound, this document leverages data from structurally related haloalcohols and outlines the essential experimental protocols required to perform such an assessment. The principles and methodologies described herein are intended to guide researchers in designing and interpreting their own cross-reactivity studies.
Introduction to Cross-Reactivity
Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, structurally similar molecules.[1] In immunoassays, this means an antibody may bind to compounds other than its intended target, leading to false-positive results or an overestimation of the analyte's concentration.[1][2] For small molecules like this compound (C₄H₉ClO), a halogenated alcohol, the potential for cross-reactivity is a critical consideration in toxicological studies, drug development, and environmental monitoring, as structurally similar compounds may be present in the same biological matrix.[3][4]
Factors influencing cross-reactivity are complex and depend not only on the antibody's specificity but also on the assay format, reagent concentrations, and incubation times.[5] Therefore, rigorous validation is essential to ensure data accuracy.[2][4]
Comparative Analysis of Haloalcohols
Direct experimental data on the cross-reactivity of this compound in biological assays is not available in peer-reviewed literature. However, by examining related chlorinated compounds, we can infer potential cross-reactivity profiles and identify key structural features that may lead to assay interference. The table below presents toxicological and physical data for this compound and its isomer, 3-chlorobutan-2-ol, providing a basis for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | GHS Hazard Statements |
| This compound | C₄H₉ClO | 108.57 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] |
| 3-Chlorobutan-2-ol | C₄H₉ClO | 108.57 | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[6] |
| Chlorobutanol | C₄H₇Cl₃O | 177.45 | Liver toxicant, skin irritant, severe eye irritant[7] |
This table summarizes basic chemical and hazard information from PubChem and other sources. No quantitative cross-reactivity data is available.
The structural similarity between these compounds suggests that an antibody developed against one may exhibit cross-reactivity with others. The position of the chlorine and hydroxyl groups are key determinants of the molecule's three-dimensional shape and electrostatic surface, which are critical for antibody recognition.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is a standard approach. The following protocol provides a detailed methodology for a competitive ELISA designed to quantify a target analyte and assess interference from related compounds.
Objective: To determine the 50% inhibitory concentration (IC50) for this compound and potential cross-reactants.
Materials:
-
96-well microtiter plates
-
Coating antigen (analyte conjugated to a carrier protein like BSA or OVA)
-
Specific primary antibody against the target analyte
-
This compound and other potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.[5]
-
Wash the plate four times with 200 µL of wash buffer per well to remove unbound antigen.[8]
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.[4]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (for the standard curve) and the potential cross-reactants (e.g., this compound, 3-chlorobutan-2-ol) in assay buffer.
-
In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Transfer 100 µL of these mixtures to the corresponding wells on the coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.[5]
-
Wash the plate four times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[8]
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[9]
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Plot a standard curve of absorbance versus the log of the analyte concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) from the standard curve.
-
Similarly, determine the IC50 for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizing Workflows and Pathways
Diagrams help clarify complex processes. Below are visualizations for the experimental workflow and a potential metabolic pathway for chlorinated alcohols.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
The metabolism of chlorinated compounds often involves dehalogenation and oxidation, which can produce various metabolites that might also interfere in biological assays.[10]
Caption: Postulated metabolic pathway for a β-chlorinated alcohol.
Conclusion
While direct cross-reactivity data for this compound remains unpublished, researchers can address this knowledge gap through systematic evaluation. By employing established protocols such as competitive ELISA and testing against a panel of structurally related compounds, the specificity of any biological assay can be rigorously determined. The methodologies and comparative data provided in this guide serve as a foundational resource for scientists and drug development professionals to design robust experiments, ensuring the reliability and accuracy of their findings. Careful validation against potential cross-reactants is a cornerstone of high-quality research in toxicology and pharmacology.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Chloro-2-butanol | C4H9ClO | CID 11252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chlorobutanol - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 10. Biodegradation and metabolic pathway of β-chlorinated aliphatic acid in Bacillus sp. CGMCC no. 4196 - PubMed [pubmed.ncbi.nlm.nih.gov]
Boiling Point Analysis: A Comparative Study of Butanol Isomers and Their Chlorinated Derivatives
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative analysis of the boiling points of butanol isomers and their chlorinated derivatives reveals significant trends influenced by intermolecular forces and molecular structure. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of these properties, supported by experimental data and protocols.
The study systematically compares the boiling points of four butanol isomers: 1-butanol, 2-butanol, isobutanol (2-methyl-1-propanol), and tert-butanol (B103910) (2-methyl-2-propanol), alongside their corresponding 1-chloro and 2-chloro derivatives. The findings underscore the pivotal role of hydrogen bonding in alcohols and the impact of chlorination and isomeric structure on volatility.
Comparative Boiling Point Data
The boiling points of the butanol isomers and their selected chlorinated derivatives are summarized in the table below. The data clearly illustrates that the butanol isomers exhibit significantly higher boiling points than their chlorinated counterparts, a direct consequence of the strong hydrogen bonding present in alcohols.
| Compound Name | Structure | Type | Boiling Point (°C) |
| 1-Butanol | CH₃(CH₂)₃OH | Primary Alcohol | 117.7[1] |
| 1-Chlorobutane | CH₃(CH₂)₃Cl | Primary Alkyl Halide | 78[2] |
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | Secondary Alcohol | 98-100[3] |
| 2-Chlorobutane | CH₃CH(Cl)CH₂CH₃ | Secondary Alkyl Halide | 70[4] |
| Isobutanol (2-Methyl-1-propanol) | (CH₃)₂CHCH₂OH | Primary Alcohol | 107.89[5] |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | Primary Alkyl Halide | 68-69[6][7] |
| tert-Butanol (2-Methyl-2-propanol) | (CH₃)₃COH | Tertiary Alcohol | 82-83[8] |
| 2-Chloro-2-methylpropane | (CH₃)₃CCl | Tertiary Alkyl Halide | 51-52[9][10] |
Analysis of Boiling Point Trends
The observed trends in boiling points can be attributed to the interplay of several factors related to intermolecular forces and molecular geometry.
Hydrogen Bonding in Butanol Isomers: The presence of the hydroxyl (-OH) group in butanol isomers allows for strong hydrogen bonding between molecules.[11] This requires a significant amount of energy to overcome, resulting in relatively high boiling points. In contrast, the chlorinated derivatives primarily exhibit weaker dipole-dipole interactions and London dispersion forces.[11]
Effect of Branching: Among the butanol isomers, the boiling point decreases as the degree of branching increases. 1-butanol, with its linear structure, has the highest boiling point, while the highly branched tert-butanol has the lowest.[1][8] Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This, in turn, weakens the London dispersion forces, leading to a lower boiling point.[11]
Impact of Chlorination: Replacing the hydroxyl group with a chlorine atom leads to a substantial decrease in boiling point. This is because the dipole-dipole interactions in chlorinated butanes are significantly weaker than the hydrogen bonds in the corresponding butanols.[11] Although chlorine increases the molecular weight, which would typically increase the boiling point due to stronger London dispersion forces, the loss of hydrogen bonding is the dominant factor.
The following diagram illustrates the logical relationship between the molecular structure and the resulting boiling point.
Experimental Protocols
The determination of boiling points is a fundamental experimental procedure in chemistry. Two common methods are distillation and micro boiling point determination.
Boiling Point Determination by Distillation
This method is suitable for larger sample volumes and also serves as a purification technique.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, passes into the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.
-
The boiling point is the temperature at which the vapor temperature remains constant during the distillation process.
Micro Boiling Point Determination
This technique is ideal when only a small amount of the substance is available.
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tube (sealed at one end)
-
Small test tube or sample tube
-
Thermometer
Procedure:
-
A few drops of the liquid sample are placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
When the boiling point of the liquid is reached, the vapor pressure of the liquid equals the external pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
This comparative guide provides valuable insights into the structure-property relationships that govern the boiling points of butanol isomers and their chlorinated derivatives. The presented data and experimental protocols serve as a useful resource for professionals in the fields of chemical research and drug development.
References
- 1. 1-Butanol - Wikipedia [en.wikipedia.org]
- 2. 1-Chlorobutane - Wikipedia [en.wikipedia.org]
- 3. 2-Butanol - Wikipedia [en.wikipedia.org]
- 4. 2-Chlorobutane - Wikipedia [en.wikipedia.org]
- 5. Isobutanol - Wikipedia [en.wikipedia.org]
- 6. 1-Chloro-2-methylpropane, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. nbinno.com [nbinno.com]
- 8. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 9. 2-Chloro-2-methylpropane, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]
- 11. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
Safety Operating Guide
Proper Disposal of 3-Chlorobutan-1-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-chlorobutan-1-ol is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks associated with its chemical properties. This guide provides a comprehensive, step-by-step approach to the safe management of this compound waste, from initial handling to final disposal.
Immediate Safety Considerations
This compound is classified as a harmful and irritant substance.[1] It is harmful if swallowed and causes skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Waste Classification and Segregation
Due to its chlorine content, this compound is classified as a halogenated organic waste .[1][2] This classification is crucial for proper waste management.
Core Principle: Never mix halogenated organic waste with non-halogenated waste streams.[3] Doing so can increase disposal costs and create hazardous chemical reactions.
Segregation Guidelines:
-
Halogenated vs. Non-Halogenated: Collect this compound waste in a dedicated container for halogenated organic compounds.[2]
-
Incompatible Materials: Do not mix halogenated waste with acids, bases, or oxidizing agents.[4]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. Polyethylene containers are often suitable.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[3] Include the accumulation start date.
-
Accumulation: Add waste to the container in a well-ventilated chemical fume hood.[3] Do not overfill the container; leave at least 10% headspace to allow for expansion.
2. Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]
-
Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]
3. Disposal:
-
Professional Disposal: The standard and required method for disposing of halogenated organic waste is through a licensed hazardous waste disposal facility.[5] The most common treatment technology for such waste is high-temperature incineration.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain or by evaporation.[4][5]
-
Waste Pickup: When the container is nearly full, or before the designated accumulation time limit is reached, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Quantitative Data and Waste Codes
While this compound is not specifically listed with its own EPA hazardous waste code, it falls under the category of halogenated organic compounds. Depending on the specific circumstances and any co-mingled wastes, it may be classified under a generic code.
| Parameter | Guideline | Source |
| EPA Waste Category | Halogenated Organic Waste | [1][2] |
| Potential EPA Waste Codes | F001, F002 (if mixed with specific spent solvents) | [6] |
| Disposal Method | High-Temperature Incineration | [1] |
| Storage Limit in SAA | Follow institutional and local regulations (e.g., <55 gallons) | |
| Container Headspace | Minimum 10% |
Note: The assignment of a specific waste code should be done in consultation with your institution's EHS department, as it depends on the exact composition of the waste stream.
Experimental Protocol: Disposal of Contaminated Materials
1. Spill Cleanup:
-
In case of a spill, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[3]
-
Carefully collect the absorbed material and place it in a sealed, leak-proof container labeled as "Hazardous Waste: Spill Debris with this compound."[3]
-
Dispose of this container along with other halogenated organic waste.
2. Empty Container Disposal:
-
To be considered non-hazardous, an empty container must be triple-rinsed.
-
The first rinsate must be collected and disposed of as hazardous halogenated waste.
-
After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
